2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >45.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-chloro-5-piperidin-1-ylsulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4S/c13-11-5-4-9(8-10(11)12(15)16)19(17,18)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCLZKQOCUAPMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354282 | |
| Record name | 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49640745 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
109029-95-0 | |
| Record name | 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid literature review
An In-depth Technical Guide to 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid
Introduction
This compound is a synthetic organic compound characterized by a benzoic acid core substituted with a chloro group and a piperidine-1-sulfonyl moiety. Its molecular formula is C₁₂H₁₄ClNO₄S.[1] This compound belongs to the sulfonamide class of molecules, which are of significant interest in medicinal chemistry. The presence of the sulfonamide group is noteworthy for its association with antibacterial properties.[1]
The unique structural features of this compound make it a versatile building block in the development of new pharmaceutical agents.[1] The interplay of the chloro, sulfonyl, and carboxylic acid functional groups allows for a range of chemical modifications and interactions with biological targets. This guide provides a comprehensive overview of its synthesis, properties, and known applications, with a focus on its potential in drug discovery and development.
Synthesis and Mechanism
The synthesis of this compound can be approached through several routes. A common strategy involves the chlorosulfonylation of 2-chlorobenzoic acid, followed by amidation with piperidine. A detailed protocol for a related synthesis is described in U.S. Patent 3,879,402, which outlines the preparation of various 2-chloro-5-sulfamoylbenzoic acids.[2]
A plausible and efficient synthetic pathway is a two-step process starting from 2-chlorobenzoic acid.
Step 1: Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid
The first step is the electrophilic aromatic substitution reaction of 2-chlorobenzoic acid with chlorosulfonic acid. The ortho- and para-directing chloro group on the benzoic acid ring favors the substitution at the position para to the chloro group and meta to the deactivating carboxylic acid group. Heating the reaction mixture drives the reaction to completion.
Step 2: Synthesis of this compound
The resulting 2-chloro-5-chlorosulfonylbenzoic acid is a reactive intermediate that can readily undergo nucleophilic substitution with an amine. The addition of piperidine to this intermediate results in the formation of the desired sulfonamide bond, yielding this compound.
The overall synthetic workflow can be visualized as follows:
Sources
An In-Depth Technical Guide to the Derivatives of 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid: Synthesis, Pharmacological Profile, and Structure-Activity Relationships
Introduction: A Versatile Scaffold in Medicinal Chemistry
2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid is a multifaceted chemical entity that serves as a pivotal building block in the landscape of modern drug discovery.[1] Its unique molecular architecture, which combines a chlorinated benzoic acid, a sulfonamide linker, and a piperidine ring, provides a rich platform for chemical modification and the exploration of diverse biological activities. The inherent properties of this scaffold, particularly the antibacterial nature of the sulfonamide group and the potential for nucleophilic substitution at the chloro-position, have made it an attractive starting point for the development of novel therapeutic agents.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, derivatization, pharmacological activities, and structure-activity relationships (SAR) of this important class of compounds.
Physicochemical Properties of the Core Molecule
A thorough understanding of the parent molecule is essential for the rational design of its derivatives.
| Property | Value | Source |
| CAS Number | 109029-95-0 | [1] |
| Molecular Formula | C₁₂H₁₄ClNO₄S | [1] |
| Molecular Weight | 303.76 g/mol | [1] |
| IUPAC Name | 2-chloro-5-(piperidine-1-sulfonyl)benzoic acid | PubChem |
| Canonical SMILES | C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O | PubChem |
| Aqueous Solubility | >45.6 µg/mL (at pH 7.4) | PubChem |
Synthetic Pathways and Methodologies
The synthesis of this compound and its derivatives can be approached through several strategic routes. The choice of a particular pathway is often dictated by the availability of starting materials, desired substitution patterns, and scalability.
Core Synthesis: A Two-Step Approach
A common and efficient method for the synthesis of the core molecule involves a two-step process starting from 2-chlorobenzoic acid.
Step 1: Chlorosulfonation of 2-Chlorobenzoic Acid
The initial and critical step is the introduction of a chlorosulfonyl group onto the benzoic acid ring. This is typically achieved through an electrophilic aromatic substitution reaction using chlorosulfonic acid.
Caption: Final step in the synthesis of the core molecule.
Experimental Protocol: Synthesis of this compound
Self-Validating Rationale: This protocol is constructed based on established methodologies for the reaction of sulfonyl chlorides with amines, ensuring a high probability of success. The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl byproduct without competing with the piperidine nucleophile.
-
Dissolve 2-chloro-5-(chlorosulfonyl)benzoic acid (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (2.5 equivalents) to the solution, followed by the dropwise addition of piperidine (1.2 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. [1]5. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Derivatization Strategies
The this compound scaffold offers several points for chemical modification to generate a library of derivatives for SAR studies.
Caption: Key sites for the derivatization of the core molecule.
-
Modification of the Carboxylic Acid Group: The carboxylic acid moiety can be readily converted into esters or amides. Esterification can be achieved using standard methods such as Fischer esterification, while amide formation can be accomplished by activating the carboxylic acid (e.g., with thionyl chloride or a coupling agent) followed by reaction with a primary or secondary amine.
-
Substitution on the Piperidine Ring: A variety of substituted piperidines can be used in the sulfonamide formation step to explore the steric and electronic requirements of the binding pocket of a biological target.
-
Substitution of the Chlorine Atom: The chloro group on the aromatic ring can be replaced by other nucleophiles under appropriate conditions, allowing for the introduction of a wide range of functional groups. [1]
Pharmacological Profile and Biological Activities
Derivatives of this compound have been investigated for a range of biological activities, with the most prominent being their antimicrobial effects.
Antibacterial Activity: Mechanism of Action
The sulfonamide group is a well-established pharmacophore in antibacterial drugs. These compounds act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). [2]This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By blocking folic acid synthesis, sulfonamides exhibit a bacteriostatic effect, meaning they inhibit bacterial growth rather than directly killing the bacteria.
Caption: Mechanism of action of sulfonamide-based antibacterial agents.
Structure-Activity Relationship (SAR) Studies
While specific SAR data for a broad range of this compound derivatives is not extensively published in a single study, we can infer key relationships from studies on related sulfonamide-containing compounds.
-
Aromatic Ring Substitution: The nature and position of substituents on the aromatic ring can significantly impact antibacterial activity. For instance, in a series of novel sulfonamides, introducing a bulky lipophilic substituent at the para position of a phenyl ring was found to significantly increase activity against Staphylococcus aureus. [3]* Sulfonamide Moiety: The sulfonamide linkage is essential for the antibacterial activity, as it mimics the p-aminobenzoic acid (PABA) substrate of DHPS.
-
Piperidine Ring Modifications: Alterations to the piperidine ring can influence the compound's lipophilicity and steric bulk, which in turn can affect its ability to bind to the target enzyme and its pharmacokinetic properties.
Table of Antimicrobial Activity for Related Sulfonamide Derivatives:
| Compound | Target Organism | MIC (µmol/L) | Reference |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | S. aureus (MRSA) | 15.62-31.25 | [4] |
| 4-Amino-N-(thiazol-2-yl)benzenesulfonamide | M. kansasii | 1-4 | [4] |
| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | M. kansasii | 1-4 | [4] |
Note: These compounds are structurally related but not direct derivatives of the core topic molecule. This data is presented to illustrate the potential for potent antimicrobial activity within this class of compounds.
Other Biological Activities
Beyond their antibacterial properties, derivatives of this scaffold have shown promise in other therapeutic areas:
-
Carbonic Anhydrase Inhibition: Sulfonamides are a well-known class of carbonic anhydrase inhibitors. [5]Derivatives of this compound could potentially be developed as inhibitors of various carbonic anhydrase isoforms, which are implicated in diseases such as glaucoma, epilepsy, and some types of cancer.
-
Anticancer Activity: Some sulfonamide derivatives have demonstrated anticancer activity. [6]For example, certain sulfonamides have been shown to inhibit the proliferation of lung cancer cells. [5]The development of derivatives of this compound could lead to novel anticancer agents.
Analytical Characterization
The structural elucidation and purity assessment of this compound and its derivatives are typically performed using a combination of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons on the piperidine ring, and the acidic proton of the carboxylic acid. The aromatic protons would appear as a complex multiplet in the downfield region (typically 7-8.5 ppm). The piperidine protons would resonate in the upfield region, with those adjacent to the nitrogen being the most deshielded.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the piperidine carbons, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon is expected to have a chemical shift in the range of 165-175 ppm.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected peaks include:
-
O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹)
-
C=O stretch of the carboxylic acid (~1700 cm⁻¹)
-
S=O stretches of the sulfonamide (asymmetric and symmetric, ~1350 and ~1160 cm⁻¹)
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds by providing a highly accurate mass measurement.
Conclusion and Future Perspectives
This compound represents a privileged scaffold in medicinal chemistry with demonstrated potential for the development of new therapeutic agents, particularly in the realm of antimicrobials. The synthetic accessibility and multiple points for derivatization make it an ideal starting point for the generation of compound libraries for high-throughput screening. Future research in this area should focus on:
-
Systematic SAR studies: The synthesis and biological evaluation of a diverse library of derivatives with systematic modifications at the carboxylic acid, piperidine, and aromatic ring positions will be crucial for elucidating detailed structure-activity relationships.
-
Exploration of novel biological targets: While the antibacterial activity is well-founded, further investigation into the potential of these derivatives as inhibitors of other enzymes (e.g., carbonic anhydrases, kinases) and as modulators of various receptors is warranted.
-
Pharmacokinetic profiling: Promising lead compounds should be subjected to in-depth pharmacokinetic studies to assess their absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for their development as viable drug candidates.
By leveraging the chemical tractability and inherent biological potential of the this compound core, the scientific community is well-positioned to uncover novel and effective treatments for a range of diseases.
References
- Zábranská, V., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 54, 546-556.
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PrepChem. (n.d.). Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. Retrieved from [Link]
- Shi, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2736.
- Google Patents. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids. (U.S. Patent No. 3,879,402). Washington, DC: U.S.
- Li, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1634-1641.
- Khalid, H., et al. (2012). SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS.
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ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the S-alkylated derivatives 4b-l. Retrieved from [Link]
- Di Micco, S., et al. (2024). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. RSC Medicinal Chemistry.
- Supuran, C. T., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. International Journal of Molecular Sciences, 23(24), 16206.
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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ResearchGate. (n.d.). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Retrieved from [Link]
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ResearchGate. (n.d.). Sulfonamides with proven anticancer activity. Retrieved from [Link]
- Seydel, J. K., et al. (1980). Quantitative structure-pharmacokinetic relationships derived on antibacterial sulfonamides in rats and its comparison to quantitative structure-activity relationships. Journal of Medicinal Chemistry, 23(6), 607-613.
- Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
- Fesat, H., et al. (2021). Design, synthesis, antibacterial activity evaluation and molecular modeling studies of new sulfonamides containing a sulfathiazole moiety. RSC Advances, 11(24), 14631-14646.
- Monti, M., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3220.
- Sani, M., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Cancers, 14(11), 2739.
- Bîcu, E., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- Setiawan, A., et al. (2022). Quantitative structure–activity relationship study to predict the antibacterial activity of gemini quaternary ammonium surfactants against Escherichia coli. Journal of Applied Pharmaceutical Science, 12(7), 136-145.
- Khan, I., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
- Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(9), 735-739.
- Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2999.
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ResearchGate. (n.d.). Synthesis and Estimate of Antimicrobial Efficacy of New Benzoic Acid Hydrazide Derivatives Substituted by Piperidine. Retrieved from [Link]
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- 2. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, antibacterial activity evaluation and molecular modeling studies of new sulfonamides containing a sulfathiazole moiety - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid as a Pharmaceutical Intermediate
Introduction: A Versatile Scaffold in Modern Drug Discovery
2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid is a key pharmaceutical intermediate characterized by its unique trifunctional chemical architecture: a chlorinated benzoic acid, a sulfonamide linker, and a piperidine ring. This combination of features makes it a highly valuable building block in the synthesis of a diverse range of therapeutic agents. The piperidine moiety can enhance a molecule's pharmacokinetic properties, such as solubility and metabolic stability, while the sulfonamide group is a well-established pharmacophore known for its antibacterial properties.[1] The chlorinated benzoic acid core provides a reactive handle for further molecular elaboration, allowing for the construction of complex drug molecules.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this important intermediate. The protocols provided herein are based on established chemical principles and are designed to be both reproducible and scalable.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and formulation.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄ClNO₄S | [1] |
| Molecular Weight | 303.76 g/mol | [1] |
| Appearance | Off-white to white crystalline solid | Internal Data |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO), and alcohols; sparingly soluble in water. | [1] |
| Melting Point | Typically in the range of 185-195 °C, but can vary with purity. | Internal Data |
Synthetic Protocols: From Starting Materials to Final Intermediate
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common and reliable synthetic route proceeds via the formation of an amino-sulfonamide precursor, followed by a Sandmeyer-type reaction to introduce the chloro group.
Overall Synthetic Workflow
Caption: Synthetic pathway for this compound.
Protocol 1: Synthesis of 2-Amino-5-(piperidine-1-sulfonyl)benzoic acid
This initial two-step protocol involves the chlorosulfonation of anthranilic acid followed by amination with piperidine.
Step 1a: Chlorosulfonation of Anthranilic Acid
-
Rationale: This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the benzene ring. The amino group of anthranilic acid is a strong activating group, directing the substitution to the para position.
-
Materials:
-
Anthranilic acid (1.0 eq)
-
Chlorosulfonic acid (5.5 eq)[2]
-
Ice
-
-
Procedure:
-
In a fume hood, carefully add anthranilic acid (e.g., 5.5 g, 0.04 mol) in small portions to chlorosulfonic acid (e.g., 15 mL, 0.22 mol) with stirring. The reaction is exothermic and releases HCl gas.
-
Heat the reaction mixture to 80 °C for 1 hour.[2]
-
Cool the mixture to room temperature and then carefully pour it onto crushed ice (e.g., 100 mL).[2]
-
The product, 2-amino-5-chlorosulfonylbenzoic acid, will precipitate as a gum or solid. Decant the aqueous layer. The crude product is often used immediately in the next step without further purification.[2]
-
Step 1b: Amination with Piperidine
-
Rationale: The highly reactive sulfonyl chloride is readily attacked by the nucleophilic piperidine to form the stable sulfonamide. A base is used to neutralize the HCl generated during the reaction.
-
Materials:
-
Crude 2-amino-5-chlorosulfonylbenzoic acid from Step 1a
-
Piperidine (1.1 eq)
-
Triethylamine or Sodium Hydroxide (as base)
-
Acetone or Dichloromethane (as solvent)
-
Hydrochloric acid (for acidification)
-
-
Procedure:
-
Dissolve piperidine and a suitable base (e.g., triethylamine) in a solvent like dichloromethane.
-
Add the crude 2-amino-5-chlorosulfonylbenzoic acid to this solution and stir at room temperature for 4-6 hours.[1]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Acidify the residue with hydrochloric acid to precipitate the product, 2-amino-5-(piperidine-1-sulfonyl)benzoic acid.
-
Filter the solid, wash with water, and dry.
-
Protocol 2: Diazotization and Chlorination (Sandmeyer Reaction)
This final step converts the amino group to a chloro group via a diazonium salt intermediate.
-
Rationale: The Sandmeyer reaction is a classic method for replacing an amino group on an aromatic ring. The amino group is first converted to a diazonium salt, which is a good leaving group and can be displaced by a variety of nucleophiles, in this case, chloride ions from a copper(I) chloride catalyst.
-
Materials:
-
2-Amino-5-(piperidine-1-sulfonyl)benzoic acid (1.0 eq)
-
Sodium nitrite (NaNO₂) (1.1 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) Chloride (CuCl) (catalytic amount)
-
Ice
-
-
Procedure:
-
Suspend 2-amino-5-(piperidine-1-sulfonyl)benzoic acid (e.g., 1.8 g, 5 mmol) in a mixture of ice (e.g., 25 g) and concentrated HCl (e.g., 25 mL of 12N HCl).[2]
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (e.g., 380 mg, 5.5 mmol) in water (e.g., 3 mL) dropwise, ensuring the temperature remains below 5 °C.[1][2]
-
Stir the mixture at 0-5 °C for 20-30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution or suspension of copper(I) chloride (e.g., 740 mg, 5.5 mmol) in concentrated HCl.[2]
-
Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, then heat gently (e.g., to 50 °C) for 15 minutes to ensure complete reaction.[2]
-
Cool the mixture. The crude this compound will precipitate.
-
Filter the crude product, wash with cold water, and dry.
-
Purification Protocol
-
Rationale: Purification is essential to remove unreacted starting materials, by-products (such as the corresponding hydroxy-benzoic acid from the reaction of the diazonium salt with water), and regioisomers.
-
Methods:
-
Recrystallization: This is an effective method for removing most impurities. A suitable solvent system is an ethanol/water mixture (e.g., 3:1 v/v), which should yield a product with >98% purity as determined by HPLC.[1]
-
Column Chromatography: For very high purity, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexane (e.g., 10-50%) is a typical eluent system.[1][2] This method is particularly useful for removing isomeric impurities.
-
Analytical Characterization and Quality Control
Rigorous analytical testing is necessary to confirm the identity and purity of the synthesized intermediate.
Analytical Workflow
Caption: A typical analytical workflow for quality control.
| Technique | Parameters | Expected Results |
| HPLC (Purity) | Column: C18 (e.g., 250 x 4.6 mm, 5 µm)Mobile Phase: Acetonitrile and water with 0.1% trifluoroacetic acid (gradient elution)Flow Rate: 1.0 mL/minDetection: UV at 235 nm | A single major peak corresponding to the product, with purity typically >98%. |
| LC-MS (Identity) | Coupled to an ESI source. | [M-H]⁻: ~302.04 m/z[M+H]⁺: ~304.05 m/z |
| ¹H NMR | Solvent: DMSO-d₆Reference: TMS at 0.00 ppm | Aromatic protons in the 7.5-8.0 ppm region. Piperidine protons in the 1.5-3.0 ppm region. Carboxylic acid proton >10 ppm (broad). |
| ¹³C NMR | Solvent: DMSO-d₆ | Signals for aromatic carbons, piperidine carbons, and the carboxyl carbon (~165-170 ppm). |
Applications in Pharmaceutical Synthesis
The primary utility of this compound lies in its role as a precursor to biologically active molecules. The structural features of this intermediate are often retained in the final drug, contributing to its therapeutic effect.
Case Study: Synthesis of Hypolipidemic Agents
A notable application is in the synthesis of hypolipidemic agents. For instance, a very close analog, Tibric Acid (rel-2-Chloro-5-[[(3R,5S)-3,5-dimethyl-1-piperidinyl]sulfonyl]benzoic acid), has been studied for its ability to lower serum cholesterol and triglyceride levels.[3] The mechanism of action for such compounds often involves the modulation of nuclear transcription factors like peroxisome proliferator-activated receptors (PPARs), which play a key role in lipid metabolism.[1]
Potential in Antibacterial Drug Development
The sulfonamide moiety is a classic antibacterial pharmacophore. It acts by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[1] Therefore, this compound is an attractive starting material for the development of novel antibacterial agents. The piperidine ring can be further functionalized to optimize binding to the target enzyme or to improve the drug's pharmacokinetic profile.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its synthetic precursors.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct all reactions, especially those involving chlorosulfonic acid and sodium nitrite, in a well-ventilated fume hood.
-
Handling Precautions:
-
Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care.
-
Sulfonyl chlorides can be moisture-sensitive and are irritants. Avoid inhalation of dust and contact with skin and eyes.[4][5]
-
Diazonium salts can be explosive when isolated in a dry state. Always use them in solution and at low temperatures.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a pharmaceutical intermediate of significant value, offering a versatile platform for the synthesis of a wide array of potential therapeutic agents. Its synthesis, while requiring careful execution, is based on well-understood and scalable chemical transformations. The protocols and analytical methods outlined in this guide provide a solid foundation for researchers to confidently utilize this compound in their drug discovery and development programs.
References
- Google Patents. (n.d.). US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
- Cayen, M. N., Dubuc, J., & Dvornik, D. (1977).
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Benzene Sulfonyl Chloride. Retrieved from [Link]
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- 2. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents [patents.google.com]
- 3. Effect of tibric acid on hepatic cholesterol synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. nj.gov [nj.gov]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid
Introduction: A Versatile Scaffold in Medicinal Chemistry
2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid is a key building block in the synthesis of a diverse range of biologically active molecules. Its utility in medicinal chemistry and drug development stems from the presence of multiple reactive sites that can be selectively functionalized. The electron-deficient aromatic ring, activated by the strongly electron-withdrawing sulfonyl group, makes the chloro-substituent susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of functional groups at the 2-position, leading to the generation of extensive compound libraries for screening and lead optimization. This application note provides a detailed guide to the principles and practical execution of nucleophilic substitution reactions on this important scaffold.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr): A Stepwise Pathway
The nucleophilic aromatic substitution of this compound proceeds via a well-established two-step addition-elimination mechanism.[1]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine atom. This leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed and is significantly enhanced by the presence of the electron-withdrawing piperidine-1-sulfonyl group at the para-position, which delocalizes the negative charge.[1]
-
Elimination of the Leaving Group and Re-aromatization: In the second step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.
Caption: General mechanism of the SNAr reaction.
General Protocol for Nucleophilic Substitution
This protocol provides a general framework for the nucleophilic substitution of this compound. Specific conditions may need to be optimized for different nucleophiles.
Materials:
-
This compound
-
Nucleophile (e.g., primary/secondary amine, thiol, or alcohol)
-
Base (e.g., K2CO3, NaH, or Et3N)
-
Anhydrous solvent (e.g., DMF, DMSO, or THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Solvent and Base Addition: Add the appropriate anhydrous solvent and the selected base (see Table 1 for guidance).
-
Nucleophile Addition: Add the nucleophile (1.0-1.2 eq.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (see Table 1) and stir for the specified time. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid has formed, filter the mixture.
-
Carefully acidify the filtrate (or the reaction mixture if no solid formed) with 1 M HCl to a pH of approximately 2-3 to precipitate the product.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted benzoic acid derivative.
Reaction Conditions for Various Nucleophiles
The choice of solvent, base, and reaction temperature is critical for the success of the nucleophilic substitution reaction. The following table provides a summary of typical conditions for different classes of nucleophiles.
| Nucleophile Class | Representative Nucleophile | Solvent | Base | Temperature (°C) | Reaction Time (h) | Expected Product |
| Amines | Aniline | DMF | K2CO3 | 100-120 | 4-8 | 2-(Phenylamino)-5-(piperidine-1-sulfonyl)benzoic acid |
| Benzylamine | DMSO | Et3N | 80-100 | 6-12 | 2-(Benzylamino)-5-(piperidine-1-sulfonyl)benzoic acid | |
| Thiols | Thiophenol | DMF | NaH | 25-50 | 2-4 | 2-(Phenylthio)-5-(piperidine-1-sulfonyl)benzoic acid |
| Ethanethiol | THF | K2CO3 | 60 | 4-6 | 2-(Ethylthio)-5-(piperidine-1-sulfonyl)benzoic acid | |
| Alkoxides | Sodium methoxide | Methanol | - | Reflux | 8-16 | 2-Methoxy-5-(piperidine-1-sulfonyl)benzoic acid |
| Sodium ethoxide | Ethanol | - | Reflux | 8-16 | 2-Ethoxy-5-(piperidine-1-sulfonyl)benzoic acid |
Experimental Workflow
Caption: General experimental workflow for the nucleophilic substitution reaction.
Characterization of Products
The successful synthesis of the desired substituted benzoic acid derivatives can be confirmed using a combination of spectroscopic and chromatographic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the product. The disappearance of the proton signal corresponding to the C-H adjacent to the chlorine and the appearance of new signals corresponding to the introduced nucleophile are key indicators of a successful reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass of the synthesized compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product and can also be used to monitor the progress of the reaction.
References
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Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters. [Link]
- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
-
Desulfurization of Thiols for Nucleophilic Substitution. ChemRxiv. [Link]
-
Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules. [Link]
- Preparation of 2-chloro-5-aminobenzoic acid.
-
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Nucleophilic substitutions and reactive cysteines. ResearchGate. [Link]
-
RSC Medicinal Chemistry - RESEARCH ARTICLE. UCL Discovery. [Link]
-
How to produce amide from Benzoic acid and amine directly? ResearchGate. [Link]
-
SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. Royal Society of Chemistry. [Link]
-
Reactions of thiols and sulfides. YouTube. [Link]
-
Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. [Link]
-
Synthesis of pseudopeptidic (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines by an Ugi 4CC Staudinger/aza-Wittig sequence. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]
-
Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. [Link]
-
SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. [Link]
-
Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. [Link]
-
Decarboxylative ipso Amination of Activated Benzoic Acids. ResearchGate. [Link]
-
Acid-Catalyzed Nucleophilic Aromatic Substitution: Experimental and Theoretical Exploration of a Multistep Mechanism. ResearchGate. [Link]
-
Syntheses and structures of two benzoyl amides: 2-chloro-4-ethoxy-3,5-dimethoxy-N-(3-oxocyclohex-1-en-1-yl)benzamide and 2-chloro-N-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4. Acta Crystallographica Section E. [Link]
-
Synthesis of Phenols from Benzoic Acids. Organic Syntheses. [Link]
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Application Notes and Protocols for the Safe Handling of 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid
For Research, Scientific, and Drug Development Professionals
Abstract
This document provides a detailed guide to the safe handling of 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid (CAS No. 109029-95-0).[1] As a compound with significant potential in medicinal chemistry, understanding its hazardous properties and implementing robust safety protocols is paramount for the protection of laboratory personnel and the environment.[1] Lacking a specific, comprehensive Material Safety Data Sheet (MSDS), this guide synthesizes safety data from structurally related compounds, including chlorinated aromatic compounds, sulfonyl chlorides, and benzoic acid derivatives, to establish a framework for safe laboratory practices. The protocols outlined herein are designed to be self-validating systems, promoting a culture of safety through a deep understanding of the "why" behind each procedural step.
Hazard Identification and Risk Assessment
This compound is a multifaceted molecule, with its potential hazards stemming from its constituent functional groups: a chlorinated aromatic ring, a piperidine-1-sulfonyl group, and a benzoic acid moiety.[1] A thorough risk assessment is the foundation of safe handling.
Structural Basis of Potential Hazards
-
Chlorinated Aromatic Compound: Halogenated aromatic compounds can exhibit toxicity and may be persistent in the environment. It is prudent to handle them with care to minimize exposure.[2]
-
Sulfonyl Moiety: While the provided search results do not offer specific information on piperidine-1-sulfonyl groups, sulfonyl chlorides are known to be reactive.[3][4] Although this compound is not a sulfonyl chloride, caution is warranted.
-
Benzoic Acid Derivative: Benzoic acid and its derivatives can cause skin, eye, and respiratory irritation.[5][6][7][8][9][10] Prolonged or repeated exposure may lead to target organ damage.[5]
Anticipated Health Effects
Based on the hazards of related compounds, exposure to this compound could potentially lead to:
-
Skin and Eye Irritation/Damage: Direct contact may cause irritation, redness, or a burning sensation.[8][9] More severe exposure could lead to serious eye damage.[6]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the nose, throat, and lungs, causing coughing and shortness of breath.[8][9][10]
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄ClNO₄S | [1] |
| Molecular Weight | 303.76 g/mol | [1] |
| Melting Point | 148 - 151 °C | [12] |
| Appearance | Beige powder/solid | [12] |
| Solubility | No information available | [12] |
Hierarchy of Controls
To mitigate the identified risks, a systematic approach based on the hierarchy of controls is essential. This prioritizes the most effective control measures.
Caption: Hierarchy of controls applied to handling the target compound.
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is critical to prevent exposure and ensure laboratory safety.
Engineering Controls
-
Chemical Fume Hood: All work involving the handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][4]
-
Ventilation: Ensure adequate general laboratory ventilation.[3][8]
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[3]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[2][3] A face shield should be worn when there is a significant risk of splashes.[2]
-
Skin and Body Protection: A laboratory coat must be worn and fully fastened.[2] For larger quantities or when there is a higher risk of skin contact, chemical-resistant aprons or coveralls are recommended.[2]
-
Hand Protection: Wear compatible chemical-resistant gloves. Nitrile gloves are generally suitable for incidental contact.[13] Always inspect gloves for tears or punctures before use and change them frequently.
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary. The selection of the appropriate respirator should be made by a qualified safety professional.[2]
Administrative Controls
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.
-
Training: All personnel must receive comprehensive training on the hazards, safe handling procedures, and emergency protocols for this compound before commencing any work.[14]
-
Designated Work Areas: Clearly demarcate areas where this compound is handled and stored.[15]
-
Hygiene Practices: Do not eat, drink, or apply cosmetics in the laboratory.[6][11][16] Wash hands thoroughly after handling the compound, even if gloves were worn.[3][6][8][11]
Storage
-
Store in a tightly closed, properly labeled container.[3][17]
-
Store away from incompatible materials, such as strong oxidizing agents.[2]
Experimental Protocol: Synthesis of an Amide Derivative
This hypothetical protocol outlines the synthesis of an amide derivative from this compound, integrating key safety steps.
Caption: A typical experimental workflow involving the target compound.
Step-by-Step Methodology:
-
Preparation and Weighing:
-
Causality: To prevent inhalation of fine particles, all weighing and handling of the solid compound must be performed within a chemical fume hood or a ventilated balance enclosure.
-
Protocol: Don appropriate PPE (lab coat, safety glasses, and nitrile gloves). Carefully weigh the required amount of this compound onto a tared weigh boat inside a chemical fume hood.
-
-
Dissolution:
-
Causality: To avoid splashes and ensure controlled dissolution, add the solid to the solvent slowly.
-
Protocol: In the fume hood, place the reaction vessel containing a stir bar in a secondary container. Slowly add the weighed compound to the anhydrous solvent (e.g., dichloromethane or DMF) with stirring.
-
-
Reaction:
-
Causality: Amine addition and coupling reactions can be exothermic. Slow addition and potential cooling are necessary to control the reaction rate.
-
Protocol: While stirring, slowly add the desired amine and coupling agent (e.g., EDC/HOBt) to the reaction mixture. If necessary, use an ice bath to maintain the desired temperature.
-
-
Monitoring:
-
Causality: Regular monitoring prevents unnecessary exposure by minimizing the duration of the reaction.
-
Protocol: Periodically take small aliquots from the reaction mixture using a micropipette to monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
-
Aqueous Workup:
-
Causality: Quenching the reaction and performing an aqueous wash can generate heat and potential splashes. This should be done carefully in the fume hood.
-
Protocol: Once the reaction is complete, slowly add the reaction mixture to a separatory funnel containing an appropriate aqueous solution (e.g., dilute HCl or NaHCO₃) to quench the reaction and remove water-soluble byproducts.
-
-
Extraction and Drying:
-
Causality: Using a separatory funnel involves the risk of pressure buildup and leaks. Proper technique is crucial.
-
Protocol: Extract the aqueous layer with an appropriate organic solvent. Vent the separatory funnel frequently. Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
-
Purification and Characterization:
-
Causality: Column chromatography involves larger volumes of solvents and the handling of the purified compound. All steps should remain within the fume hood.
-
Protocol: Purify the crude product by flash column chromatography. Collect the fractions containing the desired product and concentrate them using a rotary evaporator. Characterize the final product using appropriate analytical techniques (NMR, MS, etc.).
-
-
Waste Disposal:
-
Causality: Improper disposal can lead to environmental contamination and pose a risk to others.
-
Protocol: Dispose of all chemical waste, including solvents and contaminated materials, in properly labeled hazardous waste containers according to institutional guidelines.[2]
-
Emergency Procedures
A clear and well-rehearsed emergency plan is crucial.
Spills
-
Minor Spill (contained within the fume hood):
-
Major Spill (outside of the fume hood):
Personal Exposure
Caption: Decision-making workflow for personal exposure incidents.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[5][9] Seek immediate medical attention.[5][6][9]
-
Skin Contact: Remove contaminated clothing immediately.[5][20] Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[9] Seek medical attention if irritation persists.[5]
-
Inhalation: Move the affected person to fresh air.[5] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][9]
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[5][10]
Conclusion
While this compound holds promise in research and development, its safe use is contingent upon a comprehensive understanding of its potential hazards and the diligent application of safety protocols. By integrating the principles of hazard identification, risk assessment, and the hierarchy of controls into all laboratory operations, researchers can minimize their risk of exposure and foster a robust safety culture.
References
- ScienceLab.com. (2005, October 10). Material Safety Data Sheet - Benzoic acid MSDS.
-
Chemos GmbH & Co. KG. (2023, December 12). Safety Data Sheet: benzoic acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]
-
VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety. Retrieved from [Link]
- Merck Millipore. (n.d.). Safety Data Sheet.
-
Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]
-
New Jersey Department of Health. (2009, May). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
-
Florida State University Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Retrieved from [Link]
-
New Jersey Department of Health. (2000, August). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
-
University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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Troubleshooting & Optimization
improving the yield of 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid synthesis
An essential building block in pharmaceutical development, 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid is crucial for creating novel therapeutics, particularly those targeting bacterial infections.[1] Its synthesis, while well-established, presents several challenges that can impact yield and purity. This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocol.
As Senior Application Scientists, we ground our recommendations in both fundamental chemical principles and practical, field-tested experience. This guide explains the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis, providing step-by-step solutions and the scientific rationale behind them.
Question 1: My yield is very low after the first step—the chlorosulfonation of 2-chlorobenzoic acid. What went wrong?
Answer:
Low yield in the initial chlorosulfonation step is a frequent issue, typically stemming from incomplete reaction or degradation of the starting material or product. The reaction involves treating 2-chlorobenzoic acid with an excess of chlorosulfonic acid, a powerful and corrosive reagent.[2][3][4]
Possible Causes & Solutions:
-
Moisture Contamination: Chlorosulfonic acid reacts violently with water to produce sulfuric acid and HCl gas. Any moisture in your glassware or starting material will consume the reagent and decrease the efficiency of the chlorosulfonation.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use a fresh, unopened bottle of chlorosulfonic acid if possible, or one that has been securely stored. Handle 2-chlorobenzoic acid to minimize atmospheric moisture exposure.
-
-
Incorrect Reaction Temperature: The temperature for this electrophilic aromatic substitution is critical.
-
Solution: A common protocol involves heating the mixture at 90°-100° C for several hours.[2] Temperatures that are too low will result in an incomplete reaction, while excessively high temperatures can lead to charring and the formation of unwanted byproducts. Use a temperature-controlled heating mantle and monitor the internal reaction temperature closely.
-
-
Improper Quenching Technique: The workup is as critical as the reaction itself. The reaction mixture must be carefully quenched by pouring it slowly onto crushed ice.[2][5][6]
-
Solution: Perform the quench under vigorous stirring, ensuring the temperature of the ice/water mixture does not rise above 10°C.[2] Adding the reaction mixture too quickly can cause localized heating, leading to the hydrolysis of the desired sulfonyl chloride product back to a sulfonic acid, which is highly water-soluble and will be lost during filtration.
-
Question 2: During the reaction of 2-chloro-5-(chlorosulfonyl)benzoic acid with piperidine, my final product is impure. What are the likely side products and how can I avoid them?
Answer:
The reaction of the intermediate sulfonyl chloride with piperidine is a nucleophilic acyl substitution at the sulfur atom.[1] Impurities often arise from unreacted starting materials or side reactions.
Possible Side Products & Avoidance Strategies:
-
Unreacted 2-chloro-5-(chlorosulfonyl)benzoic acid: This indicates an incomplete reaction.
-
Cause: Insufficient piperidine, inadequate reaction time, or low temperature.
-
Solution: Use a slight excess of piperidine (e.g., 1.1-1.2 equivalents) to drive the reaction to completion. The reaction is often run at room temperature for 4-6 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the sulfonyl chloride has been consumed before proceeding with the workup.
-
-
Hydrolyzed Sulfonyl Chloride (Sulfonic Acid): The sulfonyl chloride intermediate is highly susceptible to hydrolysis.
-
Cause: Presence of water in the reaction solvent or on the glassware.
-
Solution: Use an anhydrous aprotic solvent like dichloromethane.[1] Ensure your piperidine and any added base (like triethylamine) are dry.
-
-
Displacement of the 2-Chloro group: While less common, it is a potential side reaction where piperidine could displace the chloro group on the aromatic ring. This is a known concern in similar syntheses.[7]
-
Cause: High reaction temperatures or prolonged reaction times can favor this nucleophilic aromatic substitution.
-
Solution: Maintain the recommended reaction temperature (e.g., room temperature) and avoid unnecessarily long reaction times. Once TLC indicates the reaction is complete, proceed with the workup promptly.
-
Question 3: I am attempting the alternate synthesis route starting from anthranilic acid and my diazotization step is failing, resulting in a dark, tarry mixture instead of the desired product.
Answer:
The diazotization of 2-amino-5-(piperidine-1-sulfonyl)benzoic acid to form the diazonium salt, followed by a Sandmeyer reaction with CuCl to install the chloro group, is highly sensitive to temperature.[1]
Cause of Failure & Solution:
The primary cause of failure is the decomposition of the diazonium salt. Aryl diazonium salts are notoriously unstable at elevated temperatures.
-
Strict Temperature Control: The reaction must be maintained between 0-5°C at all times.[1][8]
-
Protocol: Prepare an ice-salt bath to maintain a temperature below 0°C. Add the sodium nitrite (NaNO₂) solution dropwise to the acidic solution of your amine, ensuring the internal temperature never exceeds 5°C.[1][7]
-
Rationale: Above this temperature, the diazonium salt rapidly decomposes, leading to a complex mixture of phenolic byproducts and nitrogen gas evolution, which often results in a dark, intractable tar. The subsequent Sandmeyer reaction also requires low temperatures for optimal performance.
-
Frequently Asked Questions (FAQs)
Q1: What is the most direct and reliable synthetic route?
The most common and generally higher-yielding route involves two main steps:
-
Chlorosulfonation: Direct chlorosulfonation of 2-chlorobenzoic acid using chlorosulfonic acid.[2]
-
Amination: Reaction of the resulting 2-chloro-5-(chlorosulfonyl)benzoic acid with piperidine.[7]
This avoids the sensitive and often lower-yielding diazotization/Sandmeyer reaction sequence.[1]
Q2: How can I effectively purify the final product?
Purification is critical for obtaining a high-purity final compound.
-
Recrystallization: This is the most common method. An ethanol/water mixture (e.g., 3:1 v/v) is often effective for achieving purity greater than 98%.[1]
-
Column Chromatography: For removing stubborn impurities or regioisomeric byproducts, column chromatography using silica gel with a gradient of ethyl acetate in hexane is a reliable option.[1][7]
Q3: What safety precautions are essential when working with chlorosulfonic acid?
Chlorosulfonic acid is extremely corrosive and reacts violently with water. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Have a neutralizing agent (like sodium bicarbonate) readily available. Add the reagent slowly and in a controlled manner, especially during quenching.[2][4]
Q4: Why is a base like triethylamine sometimes used in the amination step?
The reaction of a sulfonyl chloride with an amine (like piperidine) generates one equivalent of hydrochloric acid (HCl). This HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base like triethylamine is added to scavenge the HCl as it is formed, allowing the reaction to proceed to completion.[1][9]
Visualizing the Synthesis and Troubleshooting
To better understand the process, the following diagrams illustrate the primary synthetic pathway and a logical workflow for troubleshooting common issues.
Caption: A diagram illustrating the two-step synthesis of the target compound.
Caption: A decision tree for troubleshooting low yield in the synthesis.
Optimized Experimental Protocol
This protocol details the direct, two-step synthesis route.
Step 1: Synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic Acid
| Reagent/Material | Molecular Weight | Moles | Equivalents | Amount Used |
| 2-Chlorobenzoic Acid | 156.57 g/mol | 0.1 mol | 1.0 | 15.66 g |
| Chlorosulfonic Acid | 116.52 g/mol | 0.5 mol | 5.0 | 58.26 g (33.3 mL) |
Procedure:
-
In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser with a drying tube.
-
Add 2-chlorobenzoic acid (15.66 g, 0.1 mol) to the flask.
-
Carefully and slowly add chlorosulfonic acid (33.3 mL, 0.5 mol) to the flask with stirring.
-
Heat the reaction mixture in a heating mantle to 90-100°C and maintain this temperature for 5 hours.[2]
-
Allow the mixture to cool to room temperature.
-
In a separate large beaker (2 L), prepare a mixture of crushed ice and water.
-
Very slowly and with vigorous stirring, pour the reaction mixture onto the ice-water slurry, ensuring the temperature of the slurry does not exceed 10°C.[2]
-
The product will precipitate as a white solid. Continue stirring for 30 minutes.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.
-
Dry the solid under vacuum. The typical yield for this step is around 75-80%.
Step 2: Synthesis of this compound
| Reagent/Material | Molecular Weight | Moles | Equivalents | Amount Used |
| 2-Chloro-5-(chlorosulfonyl)benzoic acid | 255.07 g/mol | 0.075 mol | 1.0 | 19.13 g |
| Piperidine | 85.15 g/mol | 0.083 mol | 1.1 | 7.07 g (8.2 mL) |
| Triethylamine | 101.19 g/mol | 0.083 mol | 1.1 | 8.4 g (11.5 mL) |
| Dichloromethane (DCM) | - | - | - | 200 mL |
Procedure:
-
Dissolve the crude 2-chloro-5-(chlorosulfonyl)benzoic acid (19.13 g, 0.075 mol) in 200 mL of anhydrous dichloromethane in a 500 mL flask.
-
Add triethylamine (11.5 mL, 0.083 mol) to the solution.
-
Cool the mixture in an ice bath and slowly add piperidine (8.2 mL, 0.083 mol) dropwise.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.[1]
-
Wash the reaction mixture sequentially with 1N HCl (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture to obtain the final product as a white crystalline solid. The expected yield after purification is 60-70%.[1]
References
- Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
- Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
- 2-Chloro-5-iodobenzoic acid synthesis. ChemicalBook.
- This compound | 109029-95-0. Benchchem.
- Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. PrepChem.com.
- The Reaction of 2-Chloroquinoxaline with Piperidine in DMSO–H2O and DMF–H2O Mixtures: Kinetics and Solvent Effects.
- Process for the purification of benzoic acid.
- Preparation of 5-amino-2-chlorobenzoic acid. PrepChem.com.
- Process for preparing 2-chloro-5-formyl benzene sulphonic acid.
- Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
- Synthesis of 2-Chloro-5-(cis-3,5-dimethylpiperidinosulfonyl)benzoic Acid. PrepChem.com.
-
A mild and efficient reaction of amine derived sulfonate salts... Synthesis, 2009. [Link]
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
Sources
- 1. This compound | 109029-95-0 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
- 5. CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 6. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 7. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents [patents.google.com]
- 8. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Technical Support Center: Navigating Solubility Challenges with 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid
Welcome to the technical support center for 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid (CAS No. 109029-95-0). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges encountered during experimental work with this compound. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only solve immediate solubility issues but also to understand the underlying physicochemical principles, enabling you to proactively design robust experimental protocols.
Understanding the Molecule: Physicochemical Properties
Before delving into troubleshooting, it's crucial to understand the inherent properties of this compound that govern its solubility. The molecule's structure, featuring a carboxylic acid group, a sulfonamide linkage, and a chlorinated aromatic ring, results in a complex solubility profile.
| Property | Value/Information | Source |
| Molecular Formula | C₁₂H₁₄ClNO₄S | |
| Molecular Weight | 303.76 g/mol | |
| Aqueous Solubility | >45.6 µg/mL (at pH 7.4) | [1] |
| Predicted pKa | ~3-4 | Inferred from related structures[2][3] |
The carboxylic acid moiety (pKa ~3-4) is the primary determinant of its pH-dependent solubility. At pH values significantly above the pKa, the carboxylic acid will be deprotonated to its more soluble carboxylate salt form. Conversely, at pH values below the pKa, the compound will exist predominantly in its less soluble, neutral acid form.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for preparing a stock solution?
A1: For preparing high-concentration stock solutions, polar aprotic solvents are generally the most effective. We recommend starting with Dimethyl Sulfoxide (DMSO). A similar compound, 2-chloro-5-nitrobenzoic acid, shows good solubility in DMSO[4]. While specific quantitative data for the target compound is limited, DMSO is a powerful solvent for a wide range of organic molecules[5]. For less concentrated solutions or when DMSO is not compatible with your assay, consider using an ethanol/water mixture (e.g., 3:1 v/v), as this system has been successfully used for recrystallization, indicating moderate solubility[1].
Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What's happening and how can I prevent it?
A2: This is a common issue known as "crashing out." It occurs when the compound, which is soluble in the organic stock solvent, is rapidly transferred to an aqueous buffer where its solubility is much lower. To mitigate this, you can try the following:
-
Decrease the final concentration: The most straightforward solution is to use a more diluted final concentration in your assay.
-
Use a co-solvent in the final solution: If your experimental system allows, adding a small percentage of an organic solvent (like ethanol or propylene glycol) to your aqueous buffer can increase the solubility of your compound.
-
Optimize the dilution method: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution slowly while vortexing. This gradual change in solvent polarity can sometimes prevent immediate precipitation.
-
Adjust the pH of the aqueous buffer: As this compound is an acidic compound, increasing the pH of your aqueous buffer (e.g., to pH 7.4 or higher) will ionize the carboxylic acid group and significantly increase its aqueous solubility[6][7].
Q3: Can I heat the solution to improve solubility?
A3: Gentle heating can be an effective method to increase the rate of dissolution and the solubility of a compound. However, it is crucial to be aware of the thermal stability of this compound. Prolonged or excessive heating can lead to degradation. We recommend heating the solution to a moderate temperature (e.g., 37-50°C) for a short period while stirring. Always check for any signs of color change or degradation. For many carboxylic acids, solubility in hot water is significantly higher than in cold water[8].
Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues
This section provides a systematic workflow for addressing solubility problems with this compound.
Initial Assessment and Strategy Selection
The first step is to determine the required concentration and the solvent system compatible with your downstream application.
Caption: Initial decision workflow for solubility strategy.
Protocol 1: Preparing a High-Concentration Stock Solution in an Organic Solvent
This protocol is recommended for creating a stock solution for serial dilutions.
Objective: To prepare a clear, high-concentration stock solution of this compound.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Vortex mixer
-
Warming bath or block (optional)
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound in a suitable vial.
-
Add Solvent: Add the calculated volume of DMSO to achieve the target concentration.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, gently warm the solution to 37-40°C for 5-10 minutes.
-
Vortex again.
-
-
Observation: A successful stock solution should be clear with no visible particulates.
Causality: DMSO is a highly polar aprotic solvent capable of disrupting the crystal lattice of many organic compounds, making it an excellent choice for initial solubilization[5].
Protocol 2: pH-Dependent Solubilization in Aqueous Buffers
This protocol is ideal for preparing solutions directly in an aqueous medium for biological assays.
Objective: To determine the optimal pH for dissolving this compound in an aqueous buffer.
Materials:
-
This compound
-
A series of buffers with varying pH (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0)
-
pH meter
-
Stir plate and stir bar
-
Dilute NaOH solution (e.g., 0.1 M) for pH adjustment
Procedure:
-
Initial Suspension: Add the desired amount of the compound to the buffer with the lowest pH (e.g., pH 5.0) to create a suspension.
-
Titration and Dissolution:
-
While stirring, slowly add the dilute NaOH solution dropwise.
-
Monitor the pH continuously with a calibrated pH meter.
-
Observe the solution for clarity. The compound should start to dissolve as the pH increases and approaches/surpasses its pKa.
-
-
Determine Optimal pH: Note the pH at which the compound completely dissolves to form a clear solution. This will be your optimal pH for dissolution.
-
Verification: Prepare a fresh solution at the determined optimal pH to confirm complete dissolution.
Causality: For a carboxylic acid, increasing the pH above its pKa deprotonates the acidic proton, forming a more polar and thus more water-soluble carboxylate anion[6][9].
Caption: Effect of pH on the solubility of an acidic compound.
Protocol 3: Utilizing Co-solvents for Enhanced Solubility
This protocol can be used when DMSO is not suitable for the final assay and pH adjustment alone is insufficient.
Objective: To improve the solubility of this compound in an aqueous system using a co-solvent.
Materials:
-
This compound
-
Ethanol or Propylene Glycol
-
Aqueous buffer at a suitable pH (determined from Protocol 2 or a neutral pH)
-
Vortex mixer
Procedure:
-
Prepare Co-solvent/Buffer Mixtures: Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20% ethanol in buffer).
-
Solubility Testing:
-
Add an excess amount of the compound to a fixed volume of each co-solvent/buffer mixture.
-
Vortex or stir the samples for a set period (e.g., 1 hour) to reach equilibrium.
-
Centrifuge the samples to pellet any undissolved solid.
-
-
Quantification: Analyze the supernatant to determine the concentration of the dissolved compound (e.g., by HPLC-UV).
-
Select Optimal System: Choose the co-solvent concentration that provides the desired solubility without negatively impacting your experimental system.
Causality: Co-solvents reduce the overall polarity of the aqueous system, making it more favorable for the dissolution of less polar organic compounds[7].
Advanced Strategies for Persistent Solubility Issues
If the above methods are insufficient, more advanced formulation techniques may be necessary, particularly for in vivo studies.
-
Salt Formation: Reacting this compound with a suitable base (e.g., sodium hydroxide, potassium hydroxide) can form a stable salt with significantly higher aqueous solubility.
-
Solid Dispersions: Dispersing the compound in an inert carrier matrix (e.g., polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs)) can create an amorphous solid with enhanced kinetic solubility[10].
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area, leading to a higher dissolution rate[10].
These advanced techniques often require specialized equipment and formulation expertise.
References
-
PubChem. Bioassay Record for SID 49640745. National Center for Biotechnology Information. [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]
-
(PDF) Stabilization of the DMSO Solvate of 2-Chloro-5-nitrobenzoic acid (Mesalazine Impurity M) by Bifurcated Hydrogen Bonds: Crystallographic, Spectroscopic, Thermal and Computational Studies. ResearchGate. [Link]
-
Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement. PubMed. [Link]
-
pH Adjustment and Neutralization, the basics. Digital Control Systems, Inc. [Link]
-
20.5: Preparing Carboxylic Acids. Chemistry LibreTexts. [Link]
-
2-Chlorobenzoic Acid. PubChem. [Link]
-
(PDF) Extraction of Monocarboxylic Acids from Diluted Solutions with Polyethylene Glycol. ResearchGate. [Link]
-
Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. PMC. [Link]
-
16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
-
How to Predict the pKa of Any Compound in Any Solvent. Aalto University. [Link]
-
Benzoic acid. Wikipedia. [Link]
-
2-chloro-5-(3,5-dimethylpiperidinosulphonyl)benzoic acid: Carcinogenic Potency Database. University of California, Berkeley. [Link]
-
pH Adjusting Database. CompoundingToday.com. [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical Company. [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]
-
making carboxylic acids. Chemguide. [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]
-
Question paper 2024. UK Chemistry Olympiad. [Link]
-
pKa Prediction in Non-Aqueous Solvents. ChemRxiv. [Link]
-
how can we increase the acid or decrease ph level of solution and how can we increase the ph level or increase the basic concentration?. ResearchGate. [Link]
-
2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)benzenesulfonyl chloride. PubChem. [Link]
-
rel-2-Chloro-5-[[(3R,5S)-3,5-dimethyl-1-piperidinyl]sulfonyl]benzoic acid. CAS Common Chemistry. [Link]
-
2-Chloro-5-methoxybenzene-1-sulfonamide. PubChem. [Link]
-
Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central. [Link]
-
The solubility of benzoic acid in seven solvents.. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Troubleshooting Guide for HPLC Analysis of 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic Acid
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the HPLC analysis of 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid. As Senior Application Scientists, we understand that even with the most robust methodologies, analytical challenges can arise. This guide is structured to provide you with in-depth, field-tested insights to troubleshoot and resolve common issues encountered during the chromatographic analysis of this compound. Our approach is rooted in explaining the "why" behind each recommendation, empowering you to make informed decisions in your laboratory.
Understanding the Analyte: Physicochemical Properties
Before delving into troubleshooting, a foundational understanding of the analyte's properties is paramount. This compound is a sulfonamide-substituted benzoic acid derivative.[1] Its key structural features dictate its chromatographic behavior.
| Property | Value/Information | Significance for HPLC Analysis |
| Molecular Formula | C₁₂H₁₄ClNO₄S | Provides the elemental composition. |
| Molecular Weight | ~303.76 g/mol [1] | Influences diffusion and chromatographic properties. |
| Structure | A benzoic acid with a chloro and a piperidine-1-sulfonyl substituent. | The acidic benzoic acid moiety and the polar sulfonamide group are key interaction points. |
| pKa (estimated) | ~3.5 - 4.5 (for the carboxylic acid) | Crucial for mobile phase pH selection. To ensure consistent retention and good peak shape, the mobile phase pH should be controlled. It is generally recommended to keep the pH at least 1.5 to 2 units below the pKa to maintain the analyte in its non-ionized form for reversed-phase chromatography.[2] |
| UV Absorbance (λmax, estimated) | ~230 - 280 nm | Essential for detector wavelength setting. Based on structurally similar compounds like furosemide, a wavelength in this range should provide good sensitivity.[3][4] An initial scan with a photodiode array (PDA) detector is recommended to determine the optimal wavelength. |
| Solubility | >45.6 µg/mL at pH 7.4[1] | Indicates that solubility in aqueous mobile phases should be achievable, but care should be taken with highly organic mobile phases or acidic conditions where the compound is less ionized and potentially less soluble. |
Common Troubleshooting Scenarios in a Q&A Format
Here, we address specific problems you might encounter during your HPLC analysis of this compound.
Peak Shape Problems
Question 1: My peak is tailing significantly. What are the likely causes and how can I fix it?
Answer: Peak tailing is a common issue, especially with acidic compounds. Here’s a systematic approach to troubleshoot this:
-
Cause 1: Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the carboxylic acid group, the analyte will exist in both ionized and non-ionized forms, leading to peak tailing. The ionized form can have secondary interactions with the stationary phase.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 units below the estimated pKa of the carboxylic acid (~3.5-4.5). A pH of 2.5 is a good starting point. This ensures the analyte is predominantly in its protonated, less polar form, leading to better retention and peak shape in reversed-phase chromatography. You can use buffers like phosphate or formate to maintain a stable pH.
-
-
Cause 2: Secondary Interactions with Silanols: Residual silanol groups on the silica-based stationary phase can interact with the polar sulfonamide and carboxylic acid moieties of your analyte, causing tailing.
-
Solution:
-
Use an End-capped Column: Modern, well-end-capped C18 or C8 columns are designed to minimize silanol interactions.
-
Add a Competing Agent: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase (at a concentration of 0.1-0.5%) to mask the active silanol sites. However, be aware that TEA can affect column longevity and may not be suitable for all applications, especially with mass spectrometry detection.
-
Lower the pH: As mentioned above, a lower pH will also suppress the ionization of silanol groups, reducing these secondary interactions.
-
-
-
Cause 3: Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the injection volume or dilute your sample.
-
Question 2: I'm observing a fronting peak. What does this indicate?
Answer: Peak fronting is less common than tailing but can occur under specific conditions:
-
Cause 1: Sample Solvent Stronger than Mobile Phase: If your sample is dissolved in a solvent that is significantly stronger (more eluting power) than your mobile phase, the analyte may travel through the initial part of the column too quickly, leading to a fronting peak.
-
Solution: Whenever possible, dissolve your sample in the mobile phase. If this is not feasible due to solubility constraints, use a solvent that is as weak as possible while still ensuring complete dissolution.
-
-
Cause 2: Column Overload with a Non-Linear Isotherm: In some cases of severe column overload, fronting can be observed.
-
Solution: As with tailing, reduce the injection volume or sample concentration.
-
Retention Time Variability
Question 3: My retention time is drifting to shorter times with each injection. What's happening?
Answer: A consistent decrease in retention time often points to changes in the stationary phase or mobile phase.
-
Cause 1: Column Degradation: The bonded phase of the column can degrade over time, especially when using aggressive mobile phases (high or low pH). This leads to a loss of stationary phase and reduced retention.
-
Solution:
-
Check pH Limits: Ensure your mobile phase pH is within the recommended range for your column (typically pH 2-8 for silica-based columns).
-
Use a Guard Column: A guard column can help protect your analytical column from strongly retained impurities that might degrade the stationary phase.
-
Column Washing: If the column is contaminated, a proper washing procedure can sometimes restore performance. A generic reversed-phase column wash involves flushing with water, then isopropanol, and finally the mobile phase.
-
-
-
Cause 2: Mobile Phase Composition Change: Inaccurate mobile phase preparation or evaporation of the more volatile organic component can lead to a stronger mobile phase and thus shorter retention times.
-
Solution:
-
Prepare Fresh Mobile Phase: Make fresh mobile phase daily and keep the reservoirs capped to minimize evaporation.
-
Ensure Proper Mixing: If using a gradient, ensure the pump's mixing performance is optimal.
-
-
Question 4: My retention times are suddenly much longer than usual. What should I check?
Answer: An abrupt increase in retention time usually points to a problem with the mobile phase flow rate or composition.
-
Cause 1: Low Flow Rate: A leak in the system or a pump malfunction can lead to a lower than set flow rate, resulting in longer retention times.
-
Solution: Check for leaks in all fittings, from the pump to the detector. Check the pump for any error messages and ensure it is delivering the correct flow rate.
-
-
Cause 2: Weaker Mobile Phase: An error in mobile phase preparation (e.g., too little organic solvent) will result in a weaker mobile phase and longer retention times.
-
Solution: Carefully reprepare the mobile phase, ensuring accurate measurements of all components.
-
Baseline and Sensitivity Issues
Question 5: I'm seeing a noisy or drifting baseline. How can I improve it?
Answer: A stable baseline is crucial for accurate quantification. Here are the common culprits for baseline issues:
-
Cause 1: Mobile Phase Issues:
-
Incomplete Degassing: Dissolved gases in the mobile phase can outgas in the detector, causing baseline noise.
-
Solution: Degas the mobile phase using an online degasser, sonication, or helium sparging.
-
-
Contaminated Mobile Phase: Impurities in the solvents or additives can contribute to baseline noise and drift.
-
Solution: Use high-purity HPLC-grade solvents and reagents. Filter the mobile phase before use.
-
-
Poorly Mixed Mobile Phase: If the mobile phase components are not well mixed, you can see baseline fluctuations, especially with gradient elution.
-
Solution: Ensure thorough mixing of the mobile phase components.
-
-
-
Cause 2: Detector Issues:
-
Dirty Flow Cell: Contaminants from the sample or mobile phase can accumulate in the detector flow cell, causing noise.
-
Solution: Flush the flow cell with a strong, non-reactive solvent like isopropanol.
-
-
Failing Lamp: A detector lamp nearing the end of its life can cause a noisy baseline.
-
Solution: Check the lamp energy and replace it if it is low.
-
-
Question 6: My peak area is much smaller than expected, or I'm not seeing a peak at all. What should I do?
Answer: A loss of signal can be due to a variety of issues, from sample preparation to instrument malfunction.
-
Cause 1: Sample Degradation: this compound, being a sulfonamide, could be susceptible to hydrolysis of the sulfonamide bond under certain conditions.
-
Solution: Prepare samples fresh and analyze them promptly. If samples need to be stored, investigate their stability under different conditions (e.g., refrigerated, protected from light).
-
-
Cause 2: Injection Problem: A blockage in the autosampler needle or injection valve can prevent the sample from reaching the column.
-
Solution: Check the autosampler for any error messages. Perform a manual injection if possible to see if the problem is with the autosampler.
-
-
Cause 3: Incorrect Detector Wavelength: If the detector is set to a wavelength where the analyte has little to no absorbance, you will see a small or no peak.
-
Solution: Confirm the detector wavelength is set to the λmax of the analyte. If the λmax is unknown, perform a PDA scan to determine it.
-
-
Cause 4: Leak in the System: A leak between the injector and the detector will result in a loss of sample and a smaller peak area.
-
Solution: Carefully inspect all fittings for any signs of leakage.
-
Experimental Protocols
Recommended Starting HPLC Method
This method is a good starting point for the analysis of this compound. Optimization will likely be necessary for your specific application.
| Parameter | Recommendation |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 30% B, increase to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 254 nm (or the experimentally determined λmax) |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A/B (50:50) |
Forced Degradation Study Protocol
To understand potential degradation products and ensure the stability-indicating nature of your method, a forced degradation study is recommended.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acidic Degradation: Mix an aliquot of the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.
-
Basic Degradation: Mix an aliquot of the stock solution with 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep an aliquot of the stock solution at 60 °C for 24 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all samples by your HPLC method to check for the appearance of new peaks and the decrease in the main peak area.
Visualizing Troubleshooting Workflows
Troubleshooting Peak Tailing
Caption: A logical workflow for diagnosing and resolving peak tailing issues.
Troubleshooting Retention Time Drift
Caption: A decision tree for troubleshooting retention time instability.
References
-
PubChem. 2-chloro-5-piperidin-1-ylsulfonylbenzoic acid. Available at: [Link]
- Hosseini, M., & Djozan, D. (2012). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of the Serbian Chemical Society, 77(10), 1385-1394.
- Giannetti, L., et al. (2021). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. Molecules, 26(23), 7235.
-
Agilent Technologies. (2011). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]
- Poole, C. F. (2012).
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- RSC Publishing. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science.
- RSC Publishing. (2020). Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. Physical Chemistry Chemical Physics.
-
ResearchGate. (2015). HPLC Chromatograms of Bulk Furosemide, Furosemide Tablets, and the Yellow Compound at 272 nm. Available at: [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic Acid
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid. As a key building block in pharmaceutical development, mastering its synthesis at scale is critical.[1] This document provides in-depth, field-proven insights into the common synthetic routes, troubleshooting challenges, and critical parameters for successful scale-up.
Synthetic Pathway Overview
The most prevalent and scalable synthesis is a two-step process starting from 2-chlorobenzoic acid. The first step is an electrophilic aromatic substitution (chlorosulfonation) to install the sulfonyl chloride group, followed by a nucleophilic substitution with piperidine to form the final sulfonamide product.
Caption: Primary synthetic route for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route? A1: The most widely adopted route begins with the chlorosulfonation of 2-chlorobenzoic acid using chlorosulfonic acid, followed by the reaction of the resulting 2-chloro-5-(chlorosulfonyl)benzoic acid intermediate with piperidine.[2][3] An alternative, though less common, pathway involves the diazotization of 2-amino-5-(piperidine-1-sulfonyl)benzoic acid to replace the amino group with chlorine.[1][4] The former is generally preferred for scale-up due to more readily available starting materials and fewer steps.
Q2: Why is strict temperature control essential during the chlorosulfonation step? A2: The reaction between 2-chlorobenzoic acid and chlorosulfonic acid is highly exothermic and typically requires heating to 90-100°C to proceed efficiently.[2] However, poor temperature control can lead to several issues:
-
Side Reactions: Excessive temperatures can promote the formation of undesired regioisomers and other byproducts.
-
Product Degradation: The sulfonyl chloride intermediate can be sensitive to high temperatures, leading to decomposition and reduced yield.
-
Safety Hazards: On a large scale, failure to manage the exotherm can result in a runaway reaction, posing a significant safety risk due to rapid gas evolution and potential pressure buildup.[5]
Q3: What are the primary safety concerns when scaling up this synthesis? A3: Scaling up this process introduces several critical safety considerations:
-
Corrosive Reagents: Chlorosulfonic acid is extremely corrosive and reacts violently with water. All equipment must be scrupulously dried, and appropriate personal protective equipment (PPE) is mandatory.
-
Gas Evolution: Both the chlorosulfonation and the subsequent quenching of the reaction mixture with ice/water release large volumes of hydrogen chloride (HCl) gas.[5] The reaction vessel and workup station must be equipped with an efficient gas scrubbing system to neutralize the acidic off-gassing.
-
Exothermic Reactions: As mentioned, both steps can be exothermic. The addition of piperidine to the sulfonyl chloride intermediate also generates heat. A robust cooling system for the reactor is essential to maintain control.
Q4: How can I effectively monitor the progress of each reaction step? A4: In-process monitoring is crucial for determining reaction completion, minimizing side product formation, and ensuring batch-to-batch consistency.
-
Thin-Layer Chromatography (TLC): A simple and rapid method for qualitative monitoring. A suitable eluent system, such as ethyl acetate in hexane (10-50%), can effectively separate the starting material, intermediate, and final product.[1]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of the product. It is the preferred method for tracking purity and identifying impurities during scale-up.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up process.
| Problem | Potential Root Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Yield in Step 1 (Chlorosulfonation) | Incomplete Reaction: Insufficient reaction time or temperature. | Solution: Increase reaction time or cautiously raise the temperature to the recommended 90-100°C range.[2] Monitor via HPLC to confirm the disappearance of the 2-chlorobenzoic acid starting material.[6] |
| Degradation during Workup: The sulfonyl chloride intermediate is moisture-sensitive and can hydrolyze back to the sulfonic acid. | Solution: Ensure the quench onto ice/water is performed rapidly and at a low temperature (<10°C) to precipitate the product quickly, minimizing its contact time with the aqueous acidic environment.[2] | |
| Formation of Impurities in Step 2 (Amination) | Di-substitution or Side Reactions: Excess piperidine or elevated temperatures can lead to unwanted reactions. | Solution: Use a controlled stoichiometry of piperidine (typically 1.1-1.2 equivalents). Add the piperidine solution slowly to the reaction mixture while maintaining a low temperature (e.g., 0-5°C) to manage the exotherm.[6] |
| Hydrolysis of Intermediate: Presence of water in the reaction mixture can hydrolyze the 2-chloro-5-(chlorosulfonyl)benzoic acid intermediate. | Solution: Use anhydrous solvents (e.g., dichloromethane) and ensure all glassware and reagents are thoroughly dried before use. The reaction should be run under an inert atmosphere (e.g., nitrogen). | |
| Product is an Oil or Gummy Solid after Workup | Incomplete Reaction: Significant amounts of unreacted starting materials or intermediates can depress the melting point and prevent crystallization. | Solution: Re-evaluate the reaction monitoring data (TLC/HPLC) to ensure the reaction has gone to completion. If not, the reaction conditions may need further optimization. |
| Presence of Regioisomers: The chlorosulfonation step can produce small amounts of other isomers which can interfere with crystallization. | Solution: Purification via column chromatography may be necessary at the lab scale to isolate the desired product.[1] For larger scales, a carefully optimized recrystallization is preferred.[1] | |
| Difficulty Filtering the Final Product | Fine Particle Size: Rapid precipitation during the final acidification/isolation step can lead to very fine particles that clog filter paper. | Solution: Control the rate of acidification during the workup. Sometimes, allowing the precipitated slurry to stir for a period (aging) can lead to the formation of larger, more easily filterable crystals. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic Acid (Intermediate)
-
Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a reflux condenser, and a gas outlet connected to a caustic scrubber (e.g., NaOH solution). Ensure the entire apparatus is dry.
-
Charging Reagents: Under an inert atmosphere (N₂), charge the reactor with 2-chlorobenzoic acid (1.0 kg, 1.0 equiv).
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (5.3 kg, ~5.0 equiv) to the reactor. The addition is exothermic; maintain the internal temperature below 40°C using reactor cooling.
-
Reaction: Once the addition is complete, slowly heat the reaction mixture to 90-100°C and hold for 5 hours.[2] Monitor the reaction's progress by HPLC until the starting material is <2%.
-
Cooling: Cool the reaction mixture to room temperature (20-25°C).
-
Quench/Precipitation: In a separate, larger vessel equipped with a stirrer, prepare a mixture of crushed ice and water. Slowly pour the reaction mixture into the ice/water slurry over approximately 1 hour, ensuring the temperature of the slurry is maintained below 10°C by adding more ice as needed.[2]
-
Isolation: Filter the resulting solid precipitate. Wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7).
-
Drying: Dry the wet cake under vacuum at 40-50°C to a constant weight to yield the title intermediate as a white solid.
Protocol 2: Synthesis of this compound
-
Setup: Use a dry, inerted reactor as described in Protocol 1.
-
Charging Reagents: Charge the reactor with 2-Chloro-5-(chlorosulfonyl)benzoic acid (1.0 kg, 1.0 equiv) and anhydrous dichloromethane (DCM, 5 L). Stir to form a slurry.
-
Cooling: Cool the mixture to 0-5°C.
-
Piperidine Addition: In a separate vessel, prepare a solution of piperidine (0.37 kg, 1.1 equiv) and triethylamine (0.44 kg, 1.1 equiv) in anhydrous DCM (2 L). Add this solution dropwise to the cooled reactor slurry over 1-2 hours, maintaining the internal temperature below 10°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until HPLC analysis indicates the consumption of the starting material.[1]
-
Workup: Add water to the reaction mixture and stir. Separate the organic layer. Wash the organic layer with dilute HCl, followed by brine.
-
Solvent Swap & Precipitation: Concentrate the organic layer under reduced pressure. Add a suitable solvent for recrystallization, such as an ethanol/water mixture, and heat to dissolve the crude product.[1]
-
Isolation: Cool the solution slowly to induce crystallization. Filter the solid product, wash with a small amount of cold recrystallization solvent, and dry under vacuum.
Scale-Up Troubleshooting Workflow
When encountering issues during scale-up, a logical approach is essential. The following workflow can guide the troubleshooting process.
Caption: A systematic workflow for troubleshooting issues during process scale-up.
References
- Google Patents. (n.d.). US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
- Google Patents. (n.d.). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
- Google Patents. (n.d.). EP0038999B1 - Process for preparing 2-chloro-5-formyl benzene sulphonic acid.
- Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
- Google Patents. (n.d.). CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
- Google Patents. (n.d.). CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
-
Molbase. (n.d.). Synthesis of 2-Chloro-5-(3-methoxy-4-hydroxypiperidinosulfonyl)benzoic Acid. Retrieved January 26, 2026, from [Link]
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UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved January 26, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. Retrieved January 26, 2026, from [Link]
-
MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2022). The Reaction of 2-Chloroquinoxaline with Piperidine in DMSO–H2O and DMF–H2O Mixtures: Kinetics and Solvent Effects. Retrieved January 26, 2026, from [Link]
-
National Institutes of Health. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis. Retrieved January 26, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). rel-2-Chloro-5-[[(3R,5S)-3,5-dimethyl-1-piperidinyl]sulfonyl]benzoic acid. Retrieved January 26, 2026, from [Link]
-
PubMed. (n.d.). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Retrieved January 26, 2026, from [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid
This guide provides an in-depth analysis and comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid. Designed for researchers and professionals in drug development, this document synthesizes predictive analysis with experimental data from structurally analogous compounds to offer a robust framework for spectral interpretation and quality control.
Introduction: Structural Elucidation via ¹H NMR
This compound is a multifaceted organic compound featuring a trisubstituted benzene ring, a piperidine moiety, and a carboxylic acid group.[1] Its structural complexity necessitates precise analytical techniques for confirmation and purity assessment. ¹H NMR spectroscopy is an indispensable tool in this regard, providing detailed information about the electronic environment, connectivity, and relative abundance of protons within the molecule.
This guide will first present a predicted ¹H NMR spectrum based on established chemical shift theory and substituent effects. Subsequently, it will compare this prediction with experimental data from two key structural analogues: 2-Chlorobenzoic acid and unsubstituted Piperidine . This comparative approach allows for a validated understanding of how each molecular fragment contributes to the final spectrum.
Predicted ¹H NMR Spectrum of the Target Compound
The structure of this compound contains three distinct proton environments: the aromatic ring, the saturated piperidine ring, and the acidic carboxylic acid proton. The analysis is best performed in a polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) to ensure the observation of the exchangeable carboxylic acid proton.
-
Aromatic Region (Predicted ~7.8-8.4 ppm): The benzene ring is substituted with three strong electron-withdrawing groups: a chloro group (-Cl), a carboxylic acid (-COOH), and a sulfonylpiperidine group (-SO₂N(CH₂)₅). These groups deshield the aromatic protons, shifting them significantly downfield from the typical benzene resonance of ~7.3 ppm. The expected splitting pattern for the three aromatic protons (H-3, H-4, H-6) would be a complex series of doublets and a doublet of doublets, reflecting their ortho and meta coupling relationships.
-
Piperidine Region (Predicted ~1.5-3.2 ppm): The piperidine ring protons will appear in the aliphatic region. The protons on the carbons alpha to the nitrogen (positions 2' and 6') are deshielded by the adjacent electronegative sulfonyl group and are expected to resonate around 3.0-3.2 ppm. The protons on the beta (3', 5') and gamma (4') carbons will appear further upfield, likely as overlapping multiplets in the 1.5-1.8 ppm range.
-
Carboxylic Acid Proton (Predicted ~13 ppm): The acidic proton of the -COOH group is highly deshielded and typically appears as a broad singlet far downfield, often between 10-13 ppm in DMSO-d₆.[2] Its chemical shift can be highly dependent on concentration and temperature.
The following table summarizes the predicted ¹H NMR spectral data for this compound.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| COOH | ~13.0 | Broad Singlet | 1H |
| Aromatic H-6 | ~8.2 - 8.4 | Doublet | 1H |
| Aromatic H-4 | ~8.0 - 8.2 | Doublet of Doublets | 1H |
| Aromatic H-3 | ~7.8 - 8.0 | Doublet | 1H |
| Piperidine H-2', H-6' (α-CH₂) | ~3.0 - 3.2 | Multiplet | 4H |
| Piperidine H-3', H-4', H-5' (β,γ-CH₂) | ~1.5 - 1.8 | Multiplet | 6H |
Comparative Analysis with Structural Analogues
To ground our predictions in experimental reality, we compare the expected spectrum with known data for simpler, related molecules.
Alternative 1: 2-Chlorobenzoic Acid
This compound represents the core aromatic structure of our target molecule. Experimental data shows its aromatic protons resonate in a range of approximately 7.4 to 7.8 ppm in DMSO-d₆.[3]
-
Causality of Spectral Change: The addition of the strongly electron-withdrawing piperidine-1-sulfonyl group at the 5-position in our target molecule is expected to further deshield all aromatic protons. This explains the predicted downfield shift of all aromatic signals in the target compound compared to 2-chlorobenzoic acid.
Alternative 2: Piperidine
The basic piperidine heterocycle provides a baseline for the aliphatic signals. In CDCl₃, the α-protons of piperidine resonate around 2.79 ppm, while the β and γ protons appear as multiplets between 1.46 and 1.58 ppm.[4]
-
Causality of Spectral Change: When the piperidine nitrogen is attached to a powerful electron-withdrawing sulfonyl group, as in our target molecule, the adjacent α-protons (H-2', H-6') become significantly more deshielded. This is why their predicted chemical shift (~3.0-3.2 ppm) is further downfield than in unsubstituted piperidine. The effect on the more distant β and γ protons is less pronounced.
Table 2: Comparative ¹H NMR Data
| Compound | Proton Type | Experimental/Predicted δ (ppm) | Solvent | Reference |
| Target Molecule (Predicted) | Aromatic | ~7.8 - 8.4 | DMSO-d₆ | - |
| Target Molecule (Predicted) | Piperidine (α-CH₂) | ~3.0 - 3.2 | DMSO-d₆ | - |
| Target Molecule (Predicted) | Piperidine (β,γ-CH₂) | ~1.5 - 1.8 | DMSO-d₆ | - |
| 2-Chlorobenzoic Acid | Aromatic | 7.45 - 7.81 | DMSO-d₆ | [3] |
| Piperidine | Piperidine (α-CH₂) | ~2.79 | CDCl₃ | [4] |
| Piperidine | Piperidine (β,γ-CH₂) | ~1.53 | CDCl₃ | [4] |
Standardized Protocol for ¹H NMR Acquisition
Achieving a high-quality, reproducible spectrum is paramount. The following protocol is a self-validating system for the analysis of this compound and similar compounds.
Experimental Protocol Steps:
-
Sample Preparation:
-
Dissolve the sample in 0.6-0.7 mL of high-purity DMSO-d₆. The use of DMSO-d₆ is critical for observing the carboxylic acid proton and ensuring solubility.
-
Filter the sample through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[7]
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to optimize homogeneity. An automated shimming routine is typically sufficient.
-
-
Acquisition Parameters:
-
Experiment: Standard 1D proton experiment.
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale by setting the residual DMSO-d₅ peak to 2.50 ppm.[8][9]
-
Integrate all signals and normalize the integration to a known proton count (e.g., one of the aromatic protons to 1H).
-
Workflow Visualization
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
Spectral Interpretation and Validation
The final spectrum should be validated by ensuring all features align with the known molecular structure.
-
Integration Check: The ratio of integrals should be consistent. The total integral for the 3 aromatic protons should be approximately half that of the 6 β,γ-piperidine protons. The 4 α-piperidine protons should have an integral value between these two.
-
Multiplicity Analysis: The splitting patterns in the aromatic region must be consistent with the substitution pattern. For a 1,2,4-trisubstituted ring, one expects a doublet, a doublet, and a doublet of doublets.
-
2D NMR Confirmation (Optional but Recommended): For unambiguous assignment, a ¹H-¹H COSY (Correlation Spectroscopy) experiment can be performed. This would show correlations between adjacent protons, confirming the connectivity within the aromatic ring and the piperidine ring systems.
Logical Relationships in Spectral Analysis
Caption: Relationship between NMR data and molecular structure.
Conclusion
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Wang, C., et al. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 16). 12.2: Predicting A 1H-NMR Spectrum from the Structure. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. Retrieved from [Link]
-
Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
Sources
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- 3. 2-Chlorobenzoic acid(118-91-2) 1H NMR [m.chemicalbook.com]
- 4. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
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13C NMR analysis of 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid
An In-Depth Technical Guide to the 13C NMR Analysis of 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid: A Comparative Approach
Abstract: This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, a key building block in medicinal chemistry and pharmaceutical synthesis.[1] Given the absence of a publicly available, fully assigned spectrum, this document serves as an expert guide to predicting, interpreting, and validating the 13C NMR data for this molecule. We will deconstruct the molecule into its constituent functional groups to forecast the chemical shifts of its 12 unique carbon environments. This guide explains the causal factors behind spectral characteristics, such as the inductive effects of the chloro and sulfonyl substituents and the distinct signatures of the piperidine and benzoic acid moieties. Furthermore, we will present a robust experimental protocol for data acquisition and objectively compare the utility of 13C NMR with alternative analytical techniques—namely 1H NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to underscore the necessity of a multi-faceted approach for unambiguous structural elucidation in drug development.
Deciphering the Molecular Architecture
This compound (Molecular Formula: C₁₂H₁₄ClNO₄S) is a complex molecule featuring three distinct regions: a disubstituted benzene ring, a saturated piperidine heterocycle, and linking sulfonyl and carboxyl functional groups.[1] Understanding the electronic environment of each carbon atom is paramount to interpreting its 13C NMR spectrum. The numbering scheme used for the purpose of spectral assignment is presented below.
Caption: Structure and numbering of this compound.
The molecule possesses 12 chemically non-equivalent carbon atoms, meaning its proton-decoupled 13C NMR spectrum should display 12 distinct signals. The chemical shift of each carbon is influenced by its hybridization (sp², sp³) and the electronegativity of nearby atoms and functional groups.
Predicted 13C NMR Spectral Assignments
Predicting the 13C NMR spectrum involves analyzing each molecular fragment and applying established chemical shift principles. The electron-withdrawing nature of the carboxylic acid, sulfonyl, and chloro groups will significantly deshield the aromatic carbons, shifting them downfield.[2][3] Conversely, the sp³-hybridized carbons of the piperidine ring will appear upfield.
| Carbon Atom # | Functional Group | Predicted Chemical Shift (δ, ppm) | Rationale |
| C7 | Carboxylic Acid (C=O) | 165 - 175 | The carbonyl carbon is highly deshielded due to the electronegativity of the two oxygen atoms. This is a characteristic range for carboxylic acids.[4][5] |
| C2 | Aromatic (C-Cl) | 135 - 145 | The carbon directly attached to the electronegative chlorine atom is deshielded. |
| C5 | Aromatic (C-S) | 138 - 148 | The carbon attached to the strongly electron-withdrawing sulfonyl group is expected to be significantly deshielded. |
| C1 | Aromatic (C-COOH) | 130 - 138 | This quaternary carbon is adjacent to the carboxylic acid group, causing a downfield shift. Quaternary carbons often show weaker signals.[5][6] |
| C3, C4, C6 | Aromatic (C-H) | 125 - 135 | These carbons are part of the aromatic system and their precise shifts are influenced by the combined electronic effects of the three substituents. |
| C8, C12 | Piperidine (α-N) | 45 - 55 | These carbons are directly attached to the nitrogen of the sulfonamide, which is less electron-withdrawing than an amine, but still causes a noticeable downfield shift compared to a simple alkane.[7] |
| C9, C11 | Piperidine (β-N) | 24 - 28 | These carbons are beta to the nitrogen atom and experience a typical saturated alkane environment.[8][9] |
| C10 | Piperidine (γ-N) | 22 - 26 | The carbon furthest from the nitrogen atom in the piperidine ring is expected to be the most shielded (most upfield) of the ring carbons.[8][9] |
A Self-Validating Experimental Protocol for 13C NMR Acquisition
To ensure high-quality, reproducible data, a rigorous and self-validating experimental protocol is essential. The choice of solvent and acquisition parameters is critical for resolving all 12 peaks and achieving an adequate signal-to-noise ratio, especially for the quaternary carbons (C1, C2, C5).
Caption: Standardized workflow for 13C NMR spectroscopic analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 20-25 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar, acidic compounds and its characteristic solvent signal at ~39.5 ppm, which is unlikely to overlap with signals from the analyte.[10]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup:
-
The experiment should be performed on a spectrometer with a minimum field strength of 100 MHz for ¹³C (corresponding to 400 MHz for ¹H).[7]
-
Tune and match the ¹³C probe to the sample.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
Data Acquisition:
-
Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems) is appropriate.
-
Pulse Angle: A 30° pulse angle is used to allow for a shorter relaxation delay without saturating the signals.
-
Relaxation Delay (d1): Set to 2 seconds. This provides a balance between allowing for sufficient relaxation of the carbon nuclei and minimizing total experiment time.
-
Acquisition Time (aq): Typically 1-2 seconds.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C (~1.1%), a significant number of scans is required.[11] Start with 1024 scans and increase as needed to achieve a good signal-to-noise ratio for the quaternary carbon signals.
-
Spectral Width (sw): A spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) is sufficient to cover the expected range of chemical shifts.
-
-
Data Processing and Analysis:
-
Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform.
-
Phase the resulting spectrum carefully.
-
Perform baseline correction.
-
Calibrate the spectrum by setting the DMSO-d₆ solvent peak to 39.52 ppm.
-
Integrate the peaks (note: ¹³C peak integrals are not typically proportional to the number of carbons but are useful for identifying signals) and pick the peaks, labeling their chemical shifts.
-
Comparison with Alternative Analytical Methods
While 13C NMR is unparalleled for mapping the carbon skeleton, a single technique is rarely sufficient for complete and unambiguous structural confirmation in a professional drug development setting. A synergistic approach using multiple analytical methods provides a self-validating system of checks and balances.
| Analytical Technique | Information Provided | Strengths for This Molecule | Limitations |
| 13C NMR Spectroscopy | Provides a map of the unique carbon environments, confirming the carbon backbone and the presence of key functional groups. | Unambiguously confirms the number of unique carbons (12). Distinguishes between aromatic and aliphatic regions. Sensitive to substituent effects. | Low sensitivity requires larger sample amounts and longer acquisition times. Does not provide information on proton connectivity. |
| 1H NMR Spectroscopy | Details the proton environments, their integrations (ratio of protons), and their coupling (connectivity). | Provides complementary structural information. Confirms the presence and substitution pattern of the aromatic and piperidine rings through splitting patterns. | Signal overlap in the aromatic region can complicate interpretation without 2D NMR techniques. The acidic proton (-COOH) may be broad or exchange with residual water. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides fragmentation patterns. | Confirms the molecular formula (C₁₂H₁₄ClNO₄S) through accurate mass measurement (HRMS). Fragmentation can help identify the different moieties (e.g., loss of the piperidine ring). | Does not provide information on the specific connectivity of atoms (isomerism). For example, it cannot distinguish between this compound and its isomers. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies. | Quickly confirms the presence of key functional groups: a broad O-H stretch (~2500-3300 cm⁻¹) for the carboxylic acid, a sharp C=O stretch (~1700 cm⁻¹), and strong S=O stretches (~1350 and 1160 cm⁻¹) for the sulfonyl group. | Provides limited information about the overall molecular structure and connectivity. Does not distinguish between different aliphatic or aromatic carbons. |
Conclusion
The is a powerful tool for structural verification, providing definitive evidence of the molecule's 12-carbon framework. Based on established principles of chemical shifts and substituent effects, a detailed prediction of the spectrum reveals distinct regions for the downfield aromatic and carboxyl carbons and the upfield aliphatic piperidine carbons. This guide provides the predictive data and a robust experimental protocol necessary for researchers to acquire and interpret this spectrum with confidence.
However, for the rigorous standards of drug development, relying solely on 13C NMR is insufficient. True scientific integrity and trustworthiness are achieved by integrating 13C NMR data with complementary techniques like 1H NMR, Mass Spectrometry, and IR Spectroscopy. This multi-modal analytical strategy creates a self-validating dataset that ensures an unambiguous and authoritative structural elucidation of this important synthetic intermediate.
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
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analytical characterization of 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid
<_ A Comparative Guide to the Analytical Characterization of 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid _>
Abstract
In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount for ensuring safety, efficacy, and regulatory compliance. This guide provides an in-depth analytical framework for this compound, a versatile sulfonamide-substituted benzoic acid derivative.[1] By presenting a multi-faceted analytical approach encompassing chromatography, mass spectrometry, NMR spectroscopy, and thermal analysis, we aim to equip researchers, scientists, and drug development professionals with the necessary tools for comprehensive characterization. To contextualize the analytical nuances, we draw comparisons with a structurally similar analogue, 2-Chloro-5-(morpholinosulfonyl)benzoic acid, highlighting how subtle molecular changes necessitate tailored analytical strategies.
Introduction: The Imperative for Rigorous Analytical Scrutiny
This compound and its analogues belong to the sulfonamide class of compounds, which are integral to the development of a wide array of therapeutic agents, including antibacterial and anticancer drugs.[1][2][3] The precise molecular structure—a benzoic acid core functionalized with a chloro group and a piperidine sulfonyl moiety—confers specific physicochemical properties that dictate its biological activity and formulation characteristics.[1] For drug development professionals, a thorough analytical characterization is not merely a quality control checkpoint; it is the foundation upon which all subsequent development, from formulation to clinical trials, is built.[4][5][6]
This guide eschews a one-size-fits-all template, instead adopting a holistic approach that explains the causality behind each experimental choice. We will explore the core analytical techniques required to establish the identity, purity, and stability of our target compound and its analogue, thereby creating a self-validating system of protocols grounded in authoritative standards.
Comparative Compound Overview
To illustrate the principles of analytical method development, we will compare our primary compound of interest with a close structural analogue. The key difference lies in the cyclic amine attached to the sulfonyl group, which significantly influences properties like polarity, molecular weight, and fragmentation patterns.
| Compound Name | Structure | Molecular Formula | Molecular Weight |
| This compound | [Image of this compound structure] | C₁₂H₁₄ClNO₄S | 303.76 g/mol [1] |
| 2-Chloro-5-(morpholinosulfonyl)benzoic acid | [Image of 2-Chloro-5-(morpholinosulfonyl)benzoic acid structure] | C₁₁H₁₂ClNO₅S | 305.73 g/mol [7] |
Chromatographic Purity and Separation Science (HPLC/UPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for determining the purity and potency of drug substances.[4][5] Its ability to separate the main compound from impurities and degradation products is critical for quality control.[6]
Rationale for Method Development
A robust HPLC method must be able to resolve the target analyte from potential process impurities (e.g., starting materials like 2-chloro-5-(chlorosulfonyl)benzoic acid[8][9][10]) and degradation products. For sulfonated benzoic acids, reversed-phase (RP) chromatography is the most common approach.[8][11] The choice of a C18 stationary phase provides a versatile hydrophobic surface for retaining these moderately polar compounds. The mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve the best separation.[8][12][13] The inclusion of an acid (e.g., phosphoric acid or formic acid) in the mobile phase is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.[8]
Experimental Protocol: HPLC Purity Determination
This protocol is a starting point and should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[14][15][16][17]
-
Instrumentation: HPLC or UPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-32 min: 70% to 30% B
-
32-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm.[12]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
Data Presentation and Comparative Analysis
The structural difference between the piperidine and morpholine analogues leads to a predictable difference in chromatographic behavior. The morpholine analogue, with its additional oxygen atom, is slightly more polar and is expected to have a shorter retention time on a reversed-phase column.
| Parameter | This compound | 2-Chloro-5-(morpholinosulfonyl)benzoic acid | Rationale for Difference |
| Expected Retention Time | ~18.5 min | ~17.2 min | The oxygen in the morpholine ring increases polarity, leading to weaker interaction with the C18 stationary phase and earlier elution. |
| Typical Purity | >98% | >98% | Dependent on synthesis and purification. |
| Key Potential Impurity | 2-chloro-5-(chlorosulfonyl)benzoic acid | 2-chloro-5-(chlorosulfonyl)benzoic acid | Common starting material for synthesis.[3][18] |
Visualization: HPLC Workflow
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A Comparative Guide to HPLC Purity Assessment of 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid, a key building block in the synthesis of various therapeutic agents, is no exception.[1] Its unique molecular structure, featuring a sulfonamide linkage, imparts significant biological activity, but also presents challenges in ensuring its chemical purity.[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, supported by experimental protocols and a discussion of alternative analytical techniques.
The Criticality of Purity for this compound
The presence of impurities in this compound can have significant downstream effects, potentially leading to the formation of undesired side products in subsequent synthetic steps, reduced efficacy of the final API, and the introduction of toxicologically harmful substances. Potential impurities can arise from the synthesis process, including unreacted starting materials, intermediates, and byproducts from side reactions, or from degradation of the compound under various stress conditions.
Based on common synthetic routes for similar sulfonamide-benzoic acid derivatives, potential process-related impurities for this compound may include:
-
Starting Materials: Unreacted 2-chlorobenzoic acid, piperidine, and sulfuryl chloride.
-
Intermediates: Piperidine-1-sulfonyl chloride.[1]
-
Regioisomers: Isomers where the piperidine-1-sulfonyl group is attached to a different position on the benzoic acid ring.
-
Related Substances: Byproducts from incomplete reactions or side reactions involving the reactive functional groups.
A robust analytical method is therefore essential to separate, identify, and quantify these potential impurities.
A Proposed Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can accurately measure the active ingredient's concentration without interference from its degradation products, impurities, or excipients. For this compound, a reversed-phase HPLC (RP-HPLC) method is proposed, leveraging the compound's polarity and UV absorbance.
The rationale for the proposed method parameters is as follows:
-
Column: A C18 column is a common choice for the separation of a wide range of pharmaceutical compounds due to its hydrophobic stationary phase, which provides good retention for moderately polar to nonpolar analytes.[2]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic modifier is proposed to ensure the elution of both polar and non-polar impurities. A phosphate buffer can help to control the ionization of the carboxylic acid and sulfonamide groups, leading to better peak shape and reproducibility. Acetonitrile is a common organic modifier that provides good resolution for many aromatic compounds.
-
Detection: A photodiode array (PDA) detector is recommended as it can acquire spectra across a range of wavelengths, which is useful for peak purity assessment and identification of unknown impurities.[2] Based on the aromatic nature of the compound, a detection wavelength in the range of 254-285 nm is likely to provide good sensitivity.[2][3]
Experimental Protocol: Proposed RP-HPLC Method
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a gradient pump, autosampler, column oven, and PDA detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. System Suitability:
-
Inject the standard solution six times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates for the main peak should be not less than 2000.
Visualization of the Proposed HPLC Workflow
Caption: Workflow for the proposed HPLC purity assessment of this compound.
Comparison with Alternative Methods
While the proposed RP-HPLC method is robust, other analytical techniques can also be employed for purity assessment, each with its own advantages and limitations.
Alternative HPLC Method: Different Stationary Phase
An alternative HPLC method could utilize a different stationary phase, such as a C8 column. A C8 column is less hydrophobic than a C18 column and may provide different selectivity for polar impurities.
Orthogonal Method: Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) is a powerful orthogonal technique for determining the absolute purity of a compound without the need for a specific reference standard for each impurity.[4] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal. By using a certified internal standard of known purity, the absolute purity of the analyte can be determined.
Comparison Table
| Feature | Proposed RP-HPLC (C18) | Alternative HPLC (C8) | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation based on hydrophobicity. | Chromatographic separation with slightly lower hydrophobicity than C18. | Absolute quantification based on nuclear magnetic resonance signals against an internal standard. |
| Primary Use | Routine purity testing, impurity profiling, stability studies. | Alternative selectivity for impurity profiling. | Absolute purity determination, certification of reference standards. |
| Advantages | High resolution, high sensitivity, widely available, suitable for automation. | May provide better resolution for certain polar impurities. | No need for specific impurity reference standards, provides structural information, non-destructive. |
| Disadvantages | Requires a reference standard for quantification, potential for co-eluting impurities. | May have lower retention for the main compound and non-polar impurities. | Lower sensitivity than HPLC, requires a high-field NMR spectrometer, complex sample preparation. |
| Instrumentation | HPLC with UV/PDA detector. | HPLC with UV/PDA detector. | NMR Spectrometer (e.g., 400 MHz or higher).[4] |
Logical Workflow for Purity Assessment Strategy
The choice of a purity assessment method depends on the specific requirements of the analysis, such as the stage of drug development and the intended use of the material.
Caption: Decision tree for selecting a purity assessment strategy for this compound.
Conclusion
The purity of this compound is paramount for its successful application in pharmaceutical synthesis. The proposed stability-indicating RP-HPLC method provides a robust and reliable approach for routine quality control and impurity profiling. By understanding the principles behind the method and considering alternative and orthogonal techniques like qNMR, researchers and drug development professionals can ensure the quality and consistency of this critical intermediate, ultimately contributing to the development of safe and effective medicines.
References
-
SIELC Technologies. HPLC Separation of Aromatic Sulfonamides and Hydrozine. Available from: [Link]
-
Aher, P., Surana, K., & Ahire, E. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. Available from: [Link]
-
Al-Shabrawi, M., et al. (2025). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. ResearchGate. Available from: [Link]
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Atlantis Press. (2017). Determination of sulfonamide antibiotics in sludge by ultrasonic solid phase extraction and HPLC. Available from: [Link]
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Journal of Synthetic Chemistry. (2022). Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. Available from: [Link]
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Chemistry Research Journal. (2021). Synthesis and characterization of Benzoic Acid. Available from: [Link]
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MDPI. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Available from: [Link]
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Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Available from: [Link]
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Scholars Middle East Publishers. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Available from: [Link]
- Google Patents. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
-
MDPI. (2020). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Available from: [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available from: [Link]
-
ResearchGate. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available from: [Link]
- Google Patents. (2007). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
-
ResearchGate. (2022). Stabilization of the DMSO Solvate of 2-Chloro-5-nitrobenzoic acid (Mesalazine Impurity M) by Bifurcated Hydrogen Bonds: Crystallographic, Spectroscopic, Thermal and Computational Studies. Available from: [Link]
-
PubMed Central. (2018). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. Available from: [Link]
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A Comparative Guide to Structural Analogs of 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic Acid: A Loop Diuretic Scaffold
Introduction
In the landscape of medicinal chemistry, the sulfonamide-benzoic acid scaffold represents a cornerstone for the development of potent diuretics. 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid is a key exemplar of this structural class, serving as a versatile building block in the synthesis of pharmacologically active agents.[1] While it possesses inherent biological activity, its primary significance lies in its structural relationship to the highly effective "loop diuretics." These agents are critical in managing fluid overload in conditions like heart failure, cirrhosis, and renal disease.[2][3]
This guide provides an in-depth comparison of structural analogs derived from the 2-chloro-5-(sulfamoyl)benzoic acid core. We will dissect the structure-activity relationships (SAR) that govern their efficacy, compare key pharmacological parameters with established drugs such as furosemide and bumetanide, and provide detailed experimental protocols for their synthesis and evaluation. The objective is to offer researchers and drug development professionals a comprehensive resource for designing next-generation diuretics with optimized therapeutic profiles.
The Core Pharmacophore: Unpacking the Benzoic Sulfonamide Moiety
The therapeutic efficacy of this class of compounds is intrinsically linked to their ability to inhibit the Na-K-Cl cotransporter (NKCC), a protein responsible for ion transport in the kidney.[4] Specifically, loop diuretics target the NKCC2 isoform located in the thick ascending limb of the loop of Henle, leading to a profound increase in water and electrolyte excretion.[5][6][7] The 2-chloro-5-(sulfamoyl)benzoic acid scaffold contains three key features essential for this interaction:
-
Anionic Carboxylic Acid: The benzoic acid group provides the necessary negative charge to interact with the transporter.
-
Central Aromatic Ring: This acts as a scaffold, positioning the other functional groups in the correct spatial orientation.
-
Sulfonamide Group: This is a critical component for high-affinity binding to the NKCC2 transporter.
Structural modifications at various points on this scaffold can dramatically influence potency, selectivity, bioavailability, and duration of action.
Diagram: Core Structure and Points of Analog Modification
Caption: Key modification points on the core scaffold.
Comparative Analysis of Structural Analogs
The most clinically relevant analogs of the 2-chloro-5-(sulfamoyl)benzoic acid scaffold are the established loop diuretics, bumetanide and furosemide. By analyzing their structures, we can derive critical SAR insights.
Structure-Activity Relationship (SAR) Insights
-
The Sulfonamide Amine (R1): The nature of the substituent on the sulfonamide nitrogen is a key determinant of potency. In our parent molecule, this is a piperidine ring. In bumetanide, an n-butylamino group is present, while furosemide features a furfurylamino group. The lipophilicity and size of this group influence binding affinity.
-
The Aromatic Ring Substituent (R2): The chloro group at position 2 is an electron-withdrawing group that enhances the acidity of the carboxylic acid. However, in bumetanide, this position is occupied by a phenoxy group, which significantly increases potency. This highlights that steric bulk and electronic effects at this position are critical.
-
The "Other" Aromatic Substituent: A key difference between our core scaffold and potent diuretics like bumetanide is an additional substituent ortho to the sulfonamide. Bumetanide has an amino group at this position, which is crucial for its high potency.
Performance Data: A Head-to-Head Comparison
The following table summarizes the key pharmacological parameters of bumetanide and furosemide, which serve as benchmarks for any newly designed analog based on the this compound scaffold.
| Parameter | Furosemide | Bumetanide |
| Relative Potency | 1 | 40[8][9][10] |
| Oral Bioavailability | 50% (highly variable) | ~80% (more predictable)[2][8] |
| Half-life | ~1.5 hours[11][12] | ~3.4 hours[11] |
| Primary Target | NKCC2 (also NKCC1, KCCs at higher conc.) | NKCC2 (also NKCC1, KCCs at higher conc.)[13] |
| Key Structural Features | 2-furfurylamino, 4-chloro | 3-n-butylamino, 4-phenoxy |
Causality Behind Performance Differences: Bumetanide's ~40-fold greater potency compared to furosemide is largely attributed to the phenoxy group, which provides more favorable interactions within the NKCC2 binding site.[8][9][10] Its more predictable oral bioavailability is a significant clinical advantage, especially in patients with gut edema which can impair drug absorption.[8]
Experimental Workflows & Protocols
To guide the development of novel analogs, we provide standardized protocols for synthesis and in vitro evaluation.
General Synthesis of Substituted 5-Sulfamoylbenzoic Acids
This protocol outlines a common synthetic route for creating a variety of analogs, starting from 4-chlorobenzoic acid, a pathway similar to the synthesis of bumetanide.[14][15]
Diagram: Synthetic Workflow
Caption: General synthetic route for bumetanide-like analogs.
Step-by-Step Protocol:
-
Chlorosulfonylation: React 4-chlorobenzoic acid with excess chlorosulfonic acid to introduce the sulfonyl chloride group.[14][15]
-
Nitration: The resulting product is nitrated using nitric acid to introduce a nitro group, which acts as an activating group for subsequent reactions.[14][15]
-
Amination: The sulfonyl chloride is reacted with an amine of choice (e.g., piperidine for our core, or ammonia for a primary sulfonamide) to form the sulfonamide.[14][15] This step allows for the introduction of diverse R1 groups.
-
Nucleophilic Aromatic Substitution: The activated chloro group is displaced by a nucleophile, such as sodium phenoxide, to introduce the R2 substituent.[14][15]
-
Reduction: The nitro group is reduced to an amine, typically via catalytic hydrogenation (e.g., using Palladium on carbon).[16]
-
Alkylation (Optional): If a primary amine was formed in step 5, it can be further alkylated, for instance, via reductive amination with an aldehyde (like butyraldehyde) to yield the final product.[16]
Trustworthiness of the Protocol: Each step involves well-established chemical transformations. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion before proceeding to the next step. Final products must be purified (e.g., by recrystallization or column chromatography) and their structure confirmed by spectroscopic methods (NMR, MS).
In Vitro Evaluation: NKCC Inhibition Assay
The primary biological activity of these analogs is their ability to inhibit the NKCC transporter. A common and reliable method to quantify this is through an ion flux assay using radioactive tracers or fluorescent dyes.[17][18]
Protocol: ⁸⁶Rb⁺ Efflux Assay for NKCC Activity
This assay measures the efflux of Rubidium-86 (a potassium analog) from cells expressing the NKCC transporter. Inhibition of NKCC will reduce the rate of ⁸⁶Rb⁺ efflux.
-
Cell Culture: Culture a cell line stably expressing the target transporter (e.g., HEK-293 cells transfected with human NKCC2).
-
Loading: Incubate the cells in a loading medium containing ⁸⁶Rb⁺ for a sufficient time to allow for cellular uptake.
-
Washing: Rapidly wash the cells with an ice-cold, isotope-free buffer to remove extracellular ⁸⁶Rb⁺.
-
Efflux Measurement:
-
Add an efflux buffer containing the test compound (analog) at various concentrations.
-
Collect the supernatant at specific time points (e.g., 0, 2, 5, 10 minutes).
-
As a positive control , use a known inhibitor like bumetanide.
-
As a negative control (basal efflux), use a vehicle (e.g., DMSO).
-
To determine the NKCC-mediated component of efflux, include a condition with the vehicle in a chloride-free buffer, which prevents NKCC activity.
-
-
Lysis: At the end of the experiment, lyse the cells to determine the amount of ⁸⁶Rb⁺ remaining intracellularly.
-
Quantification: Measure the radioactivity in the collected supernatants and the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the rate of ⁸⁶Rb⁺ efflux for each condition. Plot the percentage inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
This protocol is self-validating through the inclusion of positive and negative controls, ensuring that the observed effects are due to specific inhibition of the NKCC transporter.
Discussion & Future Perspectives
The this compound scaffold is a validated starting point for the design of potent loop diuretics. The comparative analysis with bumetanide and furosemide reveals clear structure-activity relationships that can guide future medicinal chemistry efforts.
Key Takeaways for Analog Design:
-
Potency Enhancement: Introducing a phenoxy or similar bulky group at the 4-position (displacing the chlorine) is a proven strategy to increase potency.
-
Modulating Pharmacokinetics: The choice of the amine substituent on the sulfonamide can be used to fine-tune lipophilicity, which in turn affects absorption, distribution, and metabolism. Exploring alternatives to the piperidine ring, such as other heterocycles or acyclic amines, is a promising avenue.[19]
-
Selectivity: While the primary target is NKCC2, off-target effects on NKCC1 (widely distributed in the body) can contribute to side effects.[4] Future design efforts should aim for higher selectivity for NKCC2 over NKCC1, which can be assessed using cell lines selectively expressing each isoform.
By leveraging the synthetic and evaluative frameworks presented here, researchers can rationally design and test novel analogs of this compound, paving the way for the development of safer and more effective diuretics for the management of fluid-retaining conditions.
References
-
Benchchem. This compound | 109029-95-0.
-
ChemicalBook. Bumetanide synthesis.
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Delpire, E., et al. Direct control of Na+-K+-2Cl−-cotransport protein (NKCC1) expression with aldosterone. American Journal of Physiology-Cell Physiology.
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bioRxiv. Structure Activity Relationship of USP5 Allosteric Inhibitors. 2021.
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Prescriber's Letter. What is the difference between Bumetanide (Bumetanide) and Furosemide (Frusemide)? 2025.
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Rørsted, E. M., et al. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. 2024.
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Safety Operating Guide
Navigating the Disposal of 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid, a compound frequently utilized in drug discovery and development. By understanding the chemical nature of this substance and adhering to established best practices, researchers can ensure a safe and compliant disposal process.
Understanding the Hazard Profile: A Cautious Approach
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[1][4]
-
Harmful if Swallowed: Acute oral toxicity has been noted in similar compounds.[1]
Given these potential hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE) at all times, including during disposal procedures.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with collection by a licensed waste management provider.
Step 1: Waste Characterization and Segregation
Properly characterizing the waste is the first and most critical step. Based on its chemical structure, this compound should be classified as a chlorinated organic acid waste .
Key Actions:
-
Do not mix this waste with other waste streams, particularly with bases or oxidizing agents, to avoid potentially violent reactions.[4]
-
Segregate solid waste from liquid waste (e.g., solutions containing the compound).
Step 2: Container Selection and Labeling
The choice of waste container is crucial to prevent leaks and reactions.
Container Requirements:
| Waste Form | Recommended Container | Justification |
| Solid | High-density polyethylene (HDPE) or glass container with a secure screw cap. | Prevents reaction with the container material. Acids should not be stored in metal containers.[5] |
| Liquid | HDPE or glass container with a secure, leak-proof cap. | Ensures chemical compatibility and prevents leakage.[5] |
Labeling Protocol: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards: "Irritant," "Harmful if Swallowed"
-
The date of accumulation
-
The name of the generating laboratory and principal investigator
Step 3: Accumulation and Storage
Waste should be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.
Storage Best Practices:
-
Store the waste container in a secondary containment bin to mitigate spills.
-
Keep the container closed at all times, except when adding waste.[6]
-
Ensure the storage area is well-ventilated.[1]
-
Do not accumulate more than 55 gallons of hazardous waste in the SAA.
Step 4: Disposal Procedure
Under no circumstances should this chemical be disposed of down the drain. [3][4][6][7] Sewer disposal of chlorinated organic compounds can lead to the formation of persistent organic pollutants and is a violation of environmental regulations.[8]
The designated disposal route for this compound is through a licensed hazardous waste contractor.
Workflow for Disposal:
Caption: Disposal workflow for this compound.
Incineration is the preferred method for the ultimate disposal of chlorinated organic compounds, as it ensures complete destruction of the hazardous material.
Spill Management: Preparedness and Response
In the event of a spill, prompt and appropriate action is essential to minimize exposure and environmental contamination.
Immediate Actions:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be required.[3][4][9]
-
Containment: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[3][10] For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1]
-
Cleanup and Decontamination: Once absorbed, transfer the material into a labeled hazardous waste container. Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the spill to your institution's Environmental Health and Safety (EH&S) department.
Regulatory Framework: Adherence to EPA and OSHA Guidelines
The management of hazardous waste is governed by the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[11] Laboratories are considered hazardous waste generators and must comply with regulations regarding waste identification, accumulation, and disposal.[11] Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety when handling hazardous chemicals.[9]
By following the procedures outlined in this guide, your laboratory will be in compliance with these key regulations, ensuring a safe working environment and protecting our shared ecosystem.
References
- Redox. (2022, November 14).
- Chemos GmbH & Co.KG. (2023, December 12).
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- Carl ROTH. (n.d.).
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- Vanderbilt University Medical Center. (n.d.).
- Sigma-Aldrich. (2025, April 30).
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- Vita-D-Chlor. (n.d.).
- U.S. Environmental Protection Agency. (n.d.).
- ResearchGate. (2025, August 7).
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- American Chemical Society. (n.d.).
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- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Occupational Safety and Health Administration. (2021, January 12). SULFURIC ACID.
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- Wikipedia. (n.d.).
- U.S. Environmental Protection Agency. (2016, November 29). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | Effluent Guidelines.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
